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4,6-Difluoro-2-hydrazono-2,3-dihydropyridine Documentation Hub

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  • Product: 4,6-Difluoro-2-hydrazono-2,3-dihydropyridine
  • CAS: 837364-98-4

Core Science & Biosynthesis

Foundational

4,6-Difluoro-2-hydrazinylpyridine vs 2-hydrazono tautomer

An In-depth Technical Guide to the Tautomerism of 4,6-Difluoro-2-hydrazinylpyridine Abstract Tautomerism, the dynamic equilibrium between readily interconverting structural isomers, is a phenomenon of profound importance...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Tautomerism of 4,6-Difluoro-2-hydrazinylpyridine

Abstract

Tautomerism, the dynamic equilibrium between readily interconverting structural isomers, is a phenomenon of profound importance in medicinal chemistry and drug development.[1][2] The tautomeric form of a molecule can significantly influence its physicochemical properties, including solubility, lipophilicity, and its ability to interact with biological targets, thereby affecting its pharmacokinetic and pharmacodynamic profiles.[2] This guide provides a detailed technical examination of the tautomeric relationship between 4,6-difluoro-2-hydrazinylpyridine and its corresponding 2-hydrazono tautomer. We will explore the structural and electronic factors governing this equilibrium, detail robust experimental and computational methodologies for its characterization, and discuss the implications for researchers in drug discovery.

Introduction: The Principle of Tautomerism in Heterocyclic Chemistry

Tautomerism involves the formal migration of a hydrogen atom or proton, accompanied by a switch of a single bond and adjacent double bond.[3] In heterocyclic systems like pyridine, this phenomenon is particularly prevalent and has been the subject of extensive study, such as the well-known hydroxypyridine-pyridone equilibrium.[4][5] For 2-substituted pyridines, the position of this equilibrium is dictated by a delicate balance of factors including aromaticity, solvent effects, and the electronic nature of substituents.[4][6]

The molecule at the core of this guide, 4,6-difluoro-2-hydrazinylpyridine, can exist in two primary tautomeric forms: the aromatic hydrazinyl form and the non-aromatic hydrazono form. Understanding which form predominates under physiological or experimental conditions is critical for predicting molecular behavior and designing effective therapeutic agents.

Caption: Tautomeric equilibrium between the hydrazinyl and hydrazono forms.

Foundational Analysis: Aromaticity and Electronic Effects

The primary driving force governing the equilibrium is the stability conferred by the aromaticity of the pyridine ring.

  • Hydrazinyl Tautomer: In this form, the pyridine ring retains its 6 π-electron aromatic system, a highly stable electronic configuration. This is analogous to the aromatic 2-hydroxypyridine form in the classic pyridone equilibrium.[5]

  • Hydrazono Tautomer: The formation of an exocyclic C=N double bond disrupts the cyclic conjugation within the ring, leading to a loss of aromaticity. This form is structurally similar to a 2-pyridone.[4]

While the loss of aromaticity is energetically costly, other factors can influence the equilibrium:

  • Solvent Effects: Polar solvents can stabilize the more polar tautomer.[7] The hydrazono form, with its pyridone-like structure, often has a larger dipole moment and is favored in polar solvents like water or DMSO.[4]

  • Substituent Effects: The two fluorine atoms at the 4- and 6-positions are strongly electron-withdrawing. This reduces the electron density of the pyridine ring, which could potentially influence the basicity of the ring nitrogen and the acidity of the hydrazinyl protons, thereby affecting the tautomeric preference.

Based on the preservation of aromaticity, the hydrazinyl form is predicted to be the thermodynamically favored tautomer , especially in the gas phase and in non-polar solvents. However, the hydrazono form cannot be discounted, particularly in polar, protic environments or in the solid state where crystal packing forces can play a significant role.[2]

Synthesis of 4,6-Difluoro-2-hydrazinylpyridine

The target compound is typically synthesized via nucleophilic aromatic substitution (SNAr). The high reactivity of halogens at the 2-position of a pyridine ring towards nucleophiles makes this a feasible approach. A common precursor is 2,4,6-trifluoropyridine.

Experimental Protocol: Synthesis
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4,6-trifluoropyridine (1.0 eq) and a suitable solvent such as n-propanol or dioxane.[8][9]

  • Reagent Addition: Cool the solution in an ice bath (0-5 °C). Slowly add hydrazine monohydrate (1.0-1.2 eq) dropwise to the stirred solution.[8] Careful control of stoichiometry and temperature is crucial to minimize di-substitution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the resulting residue in an organic solvent like dichloromethane or ethyl acetate and wash with water to remove excess hydrazine and salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography or recrystallization to yield 4,6-difluoro-2-hydrazinylpyridine.

Methodologies for Tautomer Characterization

A multi-faceted analytical approach is required to unambiguously determine the predominant tautomeric form and quantify the equilibrium.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Tautomer Analysis cluster_conclusion Conclusion Syn Synthesize Compound Pur Purify (Chromatography/ Recrystallization) Syn->Pur Comp Computational Modeling (DFT) Syn->Comp NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N) Pur->NMR IR IR Spectroscopy Pur->IR UV UV-Vis Spectroscopy (Solvent Study) Pur->UV Xray X-ray Crystallography (Solid State) Pur->Xray Data Synthesize Data NMR->Data IR->Data UV->Data Xray->Data Comp->Data Equil Determine Equilibrium (Major Tautomer) Data->Equil

Caption: Experimental and computational workflow for tautomer analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful techniques for studying tautomeric equilibria in solution.[7][10]

  • ¹H NMR: The hydrazinyl form will show distinct signals for the -NH- (1H, singlet/broad) and -NH₂ (2H, broad singlet) protons. The hydrazono tautomer will show two different -NH- signals. The chemical shifts of the aromatic protons on the pyridine ring will also differ due to changes in the ring's electronic structure.

  • ¹³C NMR: The most diagnostic signal is for the C2 carbon. In the aromatic hydrazinyl form, this carbon will have a chemical shift typical for a substituted pyridine. In the hydrazono form, this carbon takes on a more C=N imine character, shifting it significantly downfield.

  • ¹⁵N NMR: This technique directly probes the nitrogen atoms and is highly sensitive to their chemical environment.[11] The hydrazinyl tautomer will show signals for the pyridine ring nitrogen and two sp³-hybridized exocyclic nitrogens. The hydrazono form will show signals for an sp² ring nitrogen, an sp² imine nitrogen, and an sp³ amino nitrogen, all with distinct chemical shifts and coupling constants.[11][12]

TechniqueHydrazinyl Tautomer SignatureHydrazono Tautomer Signature
¹H NMR Signals for -NH- and -NH₂ groups. Aromatic region reflects a substituted pyridine.Two distinct -NH- signals. "Aromatic" proton signals shifted due to loss of aromaticity.
¹³C NMR C2 carbon resonance in the typical aromatic range.C2 carbon resonance shifted significantly downfield (imine-like character).
¹⁵N NMR Signals for pyridine N and two hydrazine N's.Distinct signals for pyridone-like N, imine N, and amino N.[11]
Infrared (IR) and UV-Vis Spectroscopy
  • IR Spectroscopy: The N-H stretching region (~3100-3500 cm⁻¹) will be informative. The hydrazinyl form should show characteristic stretches for the -NH-NH₂ group. The hydrazono form will have different N-H stretches and a prominent C=N stretching vibration (~1640-1690 cm⁻¹).

  • UV-Vis Spectroscopy: The two tautomers are different chromophores and will have distinct absorption maxima (λmax). The hydrazono form, with its more linear conjugated system, may absorb at a longer wavelength. By measuring spectra in solvents of varying polarity (e.g., hexane, chloroform, methanol), one can observe shifts in λmax or changes in peak ratios, indicating a shift in the tautomeric equilibrium.[13][14]

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive structure in the solid state.[15][16] It allows for the precise measurement of bond lengths and angles, unambiguously distinguishing between the single N-N bond of the hydrazinyl form and the double C=N bond of the hydrazono form. This method can definitively identify which tautomer is favored in the crystal lattice.[17]

Computational Chemistry

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.[18][19]

Computational_Workflow Start Draw both Tautomers (Hydrazinyl & Hydrazono) Opt_Gas Geometry Optimization & Frequency Calculation (Gas Phase) Start->Opt_Gas Opt_Solv Geometry Optimization & Frequency Calculation (Continuum Solvent Model, e.g., PCM) Start->Opt_Solv Energy_Gas Obtain Relative Gibbs Free Energy (ΔG_gas) Opt_Gas->Energy_Gas Energy_Solv Obtain Relative Gibbs Free Energy (ΔG_solv) Opt_Solv->Energy_Solv Spec Simulate Spectra (NMR, IR) Opt_Solv->Spec Compare Compare Calculated vs. Experimental Data Spec->Compare

Caption: A typical DFT workflow for tautomer stability prediction.

  • Structure Preparation: Build 3D structures of both the 4,6-difluoro-2-hydrazinylpyridine and the 2-hydrazono tautomer.

  • Geometry Optimization: Perform geometry optimization and frequency calculations for both structures using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311+G(d,p)).[4] Successful optimization is confirmed by the absence of imaginary frequencies.

  • Energy Calculation: Calculate the electronic energy, zero-point vibrational energy (ZPVE), and Gibbs free energy (G) for each optimized tautomer. The relative stability is determined by the difference in Gibbs free energy (ΔG).

  • Solvent Effects: Repeat the optimizations and energy calculations using a continuum solvent model (e.g., Polarizable Continuum Model - PCM) to simulate different solvent environments (e.g., water, DMSO).

  • Spectral Simulation: Use the optimized geometries to simulate NMR chemical shifts and IR vibrational frequencies to aid in the interpretation of experimental data.

Conclusion and Outlook

The tautomeric equilibrium of 4,6-difluoro-2-hydrazinylpyridine is governed by a competition between the stabilizing force of aromaticity in the hydrazinyl form and the potential for greater polarity and favorable solvation in the hydrazono form.

  • Predominant Tautomer: All theoretical considerations point to the 4,6-difluoro-2-hydrazinylpyridine as the major and more stable tautomer in most conditions, primarily due to the preservation of the highly stable aromatic ring.

  • Experimental Verification: The definitive answer must come from a combination of the analytical techniques described. NMR spectroscopy in various solvents will be crucial for characterizing the system in solution, while X-ray crystallography will provide the unambiguous structure in the solid state.

  • Implications for Drug Discovery: Identifying the dominant tautomer is not merely an academic exercise. The two forms present different hydrogen bond donor/acceptor patterns and overall shapes. This directly impacts ligand-receptor interactions, a cornerstone of structure-based drug design.[2] Furthermore, properties like membrane permeability and metabolic stability can differ between tautomers, influencing the ADME profile of a potential drug candidate.[1]

This guide provides the foundational knowledge and a practical framework for researchers to thoroughly investigate the tautomerism of 4,6-difluoro-2-hydrazinylpyridine. A comprehensive understanding of this equilibrium is essential for harnessing the full potential of this and related scaffolds in the development of novel therapeutics.

References

  • Schlegel, H. B., et al. (n.d.). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Wayne State University.
  • Patsnap Eureka. (2025, July 29). How Tautomerization Influences Drug Metabolite Formation?.
  • Al-Hujran, T. A., & El-Azhary, A. A. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. PLoS ONE, 11(11), e0165018. Available at: [Link]

  • Les, A., et al. (2008). Theoretical studies of the tautomers of pyridinethiones. Journal of Molecular Structure: THEOCHEM, 854(1-3), 59-69. Available at: [Link]

  • Galvão, T. L. P., et al. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 117(48), 12996–13006. Available at: [Link]

  • Galvão, T. L. P., et al. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. ResearchGate. Available at: [Link]

  • Teixeira, C., et al. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 12. Available at: [Link]

  • Ilen, K., & Sakkiah, S. (2024). What impact does tautomerism have on drug discovery and development?. Expert Opinion on Drug Discovery, 1-4. Available at: [Link]

  • Onyema, C. T., et al. (2024). Spectroscopic investigation of azo-hydrazo tautomerization in naphthalene-based azo dyes using 1D and 2D NMR. Journal of Chemical Sciences, 136(1), 23. Available at: [Link]

  • NIST. (n.d.). 2-Hydrazinopyridine. NIST Chemistry WebBook. Available at: [Link]

  • Ly, T., et al. (2021). Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution. Chemical Science, 12(31), 10667-10681. Available at: [Link]

  • Wang, Y-F., et al. (2015). Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes. Dalton Transactions, 44(2), 526-533. Available at: [Link]

  • Antonov, L., et al. (2015). Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes. ResearchGate. Available at: [Link]

  • Guha, R., & Heller, S. R. (2016). Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. Journal of Chemical Information and Modeling, 56(10), 1933-1944. Available at: [Link]

  • Forlani, L., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC, 2002(11), 198-215. Available at: [Link]

  • Google Patents. (2006). Process for preparing 2-aminopyridine derivatives.
  • Chemist Wizards. (n.d.). Tautomerism | Definition, Types, Mechanism & Examples. Available at: [Link]

  • Kovaleva, N. V., et al. (2025). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. Molecules, 31(1), 22. Available at: [Link]

  • YouTube. (2010, February 12). Hydroxypyridine-Pyridone Tautomerism. Available at: [Link]

  • Al-Hujran, T. A., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. PLOS ONE. Available at: [Link]

  • Barlin, G. B., & Pfleiderer, W. (1971). Tautomeric pyridines. Part XIV. The tautomerism of 2-benzyl-, 2-benzhydryl-, and 2-anilino-pyridine. Journal of the Chemical Society B: Physical Organic, 1425-1431. Available at: [Link]

  • Al-Adhami, M. K., et al. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 28(13), 5122. Available at: [Link]

  • Grivas, S., & Olsson, K. (1995). Tautomers of 2-hydrazinopyrimidin-4(3H)-ones. ResearchGate. Available at: [Link]

  • Bekarek, V., et al. (2014). Tautomerism in azo dyes. FOLIA. Available at: [Link]

  • Kwiecień, H., et al. (2015). Tautomeric equilibrium in trifluoroacetaldehyde arylhydrazones. Tetrahedron Letters, 56(13), 1721-1724. Available at: [Link]

  • Lee, H., et al. (2019). Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery. Organic Process Research & Development, 23(8), 1642-1648. Available at: [Link]

  • Steel, P. J., & Constable, E. C. (2025). Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines. ResearchGate. Available at: [Link]

  • Chrysina, E. D., et al. (2020). Applications of X-ray Powder Diffraction in Protein Crystallography and Drug Screening. Crystals, 10(2), 71. Available at: [Link]

  • Coudert, P., et al. (2020). Protein X-ray Crystallography and Drug Discovery. Pharmaceuticals, 13(3), 35. Available at: [Link]

Sources

Exploratory

Technical Guide: Tautomeric Equilibrium of 2-Hydrazinopyridines

This guide provides an in-depth technical analysis of the tautomeric equilibrium of 2-hydrazinopyridines. It is structured to serve as a practical resource for scientists involved in heterocyclic chemistry and drug disco...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the tautomeric equilibrium of 2-hydrazinopyridines. It is structured to serve as a practical resource for scientists involved in heterocyclic chemistry and drug discovery.

Executive Summary

The structural integrity of 2-hydrazinopyridine (2-HP) in solution is governed by a delicate tautomeric equilibrium between the hydrazine (amino) form and the hydrazone (imino) form. Unlike its oxygen analog (2-hydroxypyridine/2-pyridone), which favors the keto-tautomer in polar media, 2-hydrazinopyridine predominantly retains the hydrazine structure due to the high energetic cost of disrupting pyridine aromaticity. However, the hydrazone tautomer represents a critical "phantom state" that dictates reactivity in metal chelation and nucleophilic substitution. This guide details the thermodynamic drivers, analytical characterization, and experimental protocols for defining this equilibrium.

Part 1: Mechanistic Fundamentals

The Tautomeric Landscape

The equilibrium involves a 1,3-proton shift between the exocyclic


-nitrogen and the endocyclic pyridine nitrogen. This transformation generates two distinct species:
  • Hydrazine Form (A): The aromatic species. It retains the full delocalization energy of the pyridine ring.

  • Hydrazone Form (B): The non-aromatic, quinonoid species. This form introduces an exocyclic

    
     double bond.
    

Crucially, the hydrazone form exhibits geometric isomerism (


). The 

-hydrazone
is thermodynamically stabilized relative to the

-isomer via Intramolecular Hydrogen Bonding (IMHB) between the terminal

and the ring nitrogen (though this is often insufficient to overcome the loss of aromaticity).
Visualization of the Equilibrium

The following diagram illustrates the interconversion pathways, including the solvent-assisted transition state required to lower the high activation barrier of a direct 1,3-shift.

Tautomerism Hydrazine Hydrazine Form (Aromatic, Dominant) N-NH2 TS Transition State (Solvent-Bridged) Hydrazine->TS Solvent Catalysis TS->Hydrazine Hydrazone_Z Z-Hydrazone (IMHB Stabilized) =N-NH2 TS->Hydrazone_Z Proton Transfer Hydrazone_Z->TS Hydrazone_E E-Hydrazone (Sterically Hindered) Hydrazone_Z->Hydrazone_E E/Z Isomerization

Caption: Kinetic and thermodynamic pathway of 2-hydrazinopyridine tautomerization showing solvent mediation.

Part 2: Thermodynamic & Kinetic Drivers

The Aromaticity vs. Polarity Trade-off

The equilibrium constant (


) is determined by the difference in Gibbs free energy (

).
  • Enthalpic Penalty: Converting to the hydrazone form disrupts the aromatic sextet of the pyridine ring. Unlike 2-pyridone, where the strong

    
     bond compensates for this loss, the 
    
    
    
    bond in 2-hydrazonopyridine is not energetically sufficient to offset the de-aromatization.
  • Entropic Factors: In the gas phase or non-polar solvents, the hydrazine form is favored exclusively.

Solvent Effects (Dielectric Constant )

While the hydrazine form is dominant, polar protic solvents (e.g., Methanol, Water) can stabilize the zwitterionic character of the hydrazone form via solvation.

SolventDielectric (

)
Dominant SpeciesMechanism of Stabilization
Chloroform 4.8Hydrazine (>99%)None (Intramolecular forces dominate)
DMSO 46.7Hydrazine (>95%)H-bond accepting (stabilizes

)
Water 80.1Hydrazine (Major)H-bond network lowers TS barrier
TFA (Acid) N/ACationic SpeciesProtonation occurs at Ring-N, locking aromaticity
Substituent Effects

Electron-withdrawing groups (EWGs) such as


 at the 5-position can stabilize the hydrazone form by delocalizing the negative charge density on the exocyclic nitrogen, slightly shifting the equilibrium toward the hydrazone.

Part 3: Analytical Characterization Strategy

NMR Spectroscopy: The Gold Standard

Proton (


) NMR is often ambiguous due to rapid exchange of NH protons. Nitrogen-15 (

) NMR
is the definitive method for characterization.
  • Hydrazine (

    
     exocyclic N): 
    
    
    
    to
    
    
    ppm (relative to
    
    
    ).
  • Hydrazone (

    
     exocyclic N): 
    
    
    
    to
    
    
    ppm.
  • Coupling Constants: The one-bond coupling

    
     is observable in the hydrazine form (
    
    
    
    Hz) but distinct in the hydrazone form.
UV-Vis Spectroscopy
  • Hydrazine Form: Absorbs at lower wavelengths (resembles pyridine,

    
     nm).
    
  • Hydrazone Form: Exhibits a bathochromic shift (red shift) due to extended conjugation (

    
     nm).
    

Part 4: Experimental Protocols

Protocol A: Determination of Tautomeric Ratio via -HMBC

This protocol uses Heteronuclear Multiple Bond Correlation to detect the specific nitrogen environment without requiring enriched samples.

Materials:

  • Analyte: 2-Hydrazinopyridine derivative (10 mg).

  • Solvent: DMSO-

    
     (0.6 mL, dried over molecular sieves).
    
  • Instrument: 500 MHz NMR (or higher) with cryoprobe.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve the analyte in DMSO-

    
    . Ensure the tube is sealed immediately to prevent moisture absorption (water catalyzes proton exchange, broadening peaks).
    
  • Acquisition Setup:

    • Set up a standard

      
       experiment to locate NH protons (typically 
      
      
      
      4.0 - 9.0 ppm).
    • Select the ${}^{1}H-{}^{15}N$ gHMBC pulse sequence.

    • Optimize long-range coupling delay for

      
       Hz.
      
  • Data Collection: Acquire 128-256 scans.

  • Analysis:

    • Look for cross-peaks from the ortho-protons (H3) to the ring nitrogen.

    • Interpretation: If the ring nitrogen shift is

      
       to 
      
      
      
      ppm (pyridine-like), the Hydrazine form is dominant. If the shift moves significantly upfield (shielded) or if the exocyclic N shows
      
      
      character, the Hydrazone form is present.
Protocol B: Variable Temperature (VT) NMR for Thermodynamic Parameters

To determine


 and 

of the equilibrium.
  • Preparation: Prepare sample in a high-boiling solvent (e.g., DMSO-

    
     or Toluene-
    
    
    
    ).
  • Range: Measure spectra from 298 K to 373 K in 10 K increments.

  • Calculation:

    • Integrate distinct signals (if exchange is slow) or track chemical shift migration (if exchange is fast).

    • Plot

      
       vs 
      
      
      
      (Van 't Hoff plot).
    • Note: For 2-hydrazinopyridines, the shift is often minimal, confirming the high stability of the hydrazine tautomer.

Part 5: Implications in Drug Design

In medicinal chemistry, assuming the wrong tautomer can lead to:

  • Incorrect Docking Scores: The hydrazone form has a different H-bond donor/acceptor profile than the hydrazine.

  • Metal Chelation: In metallodrugs (e.g., Ruthenium anticancer agents), the ligand often binds in the hydrazone form after deprotonation. The 2-HP moiety acts as a bidentate ligand (

    
    -donor), forcing the system into the hydrazone geometry upon coordination.
    

Recommendation: When modeling 2-HP derivatives in silico, always generate both tautomers. If the binding pocket contains an Asp/Glu residue near the pyridine ring, the protonated hydrazone form may be the active pharmacophore.

References

  • Oniciu, D. C., et al. (2001).[1] Tautomerism and Rotamerism in 2-(2-Phenylhydrazino)pyridine.[1] Chemistry of Heterocyclic Compounds. Link

  • Ghiviriga, I., et al. (2010). Tautomerism of guanidines studied by 15N NMR. Organic & Biomolecular Chemistry. Link

  • Wong, M. W., et al. (1992).[2] Solvent effects.[2][3][4][5][6] 3. Tautomeric equilibria of formamide and 2-pyridone.[2] Journal of the American Chemical Society. Link

  • Galvão, T. L., et al. (2013).[7] From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A. Link

  • Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (General Reference for Heterocyclic Tautomerism Standards).

Sources

Foundational

Hydrogen Bonding in Hydrazonodihydropyridines: From Molecular Conformation to Supramolecular Architecture and Biological Function

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary Hydrazonodihydropyridines represent a versatile class of heterocyclic compounds with significant potent...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Hydrazonodihydropyridines represent a versatile class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. Their chemical and biological properties are profoundly influenced by a network of subtle, yet powerful, non-covalent interactions, chief among them being hydrogen bonds. This guide provides a comprehensive exploration of the intra- and intermolecular hydrogen bonding patterns that define the structure, conformation, and crystal packing of these molecules. By integrating insights from single-crystal X-ray diffraction, NMR and IR spectroscopy, and computational modeling, we delve into the causality behind experimental choices for characterizing these interactions. This document serves as a technical resource for researchers, offering not only a deep understanding of the structural chemistry of hydrazonodihydropyridines but also robust, field-proven protocols for their analysis. The ultimate goal is to empower drug development professionals and scientists to rationally design and synthesize novel compounds with tailored properties by mastering the principles of hydrogen bond-directed molecular engineering.

The Foundational Role of Hydrogen Bonding in Hydrazonodihydropyridine Chemistry

Hydrazonodihydropyridines are characterized by a dihydropyridine ring linked to a hydrazone moiety (–C=N-NH–). This structural motif is rich in hydrogen bond donors (N-H groups) and acceptors (C=O, C=N, and pyridine-like nitrogen atoms). A hydrogen bond is an attractive interaction where a hydrogen atom covalently bonded to a highly electronegative atom (the donor, Dn) is attracted to another nearby electronegative atom (the acceptor, Ac), denoted as Dn–H···Ac.[1][2] These interactions, though weaker than covalent bonds, are highly directional and play a pivotal role in chemistry and biology, dictating everything from the structure of DNA to the efficacy of pharmaceuticals.[3][4]

In the context of hydrazonodihydropyridines, hydrogen bonds can be classified into two primary categories:

  • Intramolecular Hydrogen Bonds: Occurring within a single molecule, these bonds are critical in defining molecular conformation and planarity. They can lock flexible bonds, creating rigid structures that are often essential for specific biological activity.[5][6]

  • Intermolecular Hydrogen Bonds: These bonds form between two or more separate molecules. They are the primary driving force in crystal engineering, directing how molecules assemble in the solid state to form well-defined supramolecular structures such as dimers, chains, or complex 3D networks.[7][8]

Understanding and controlling these hydrogen bonding patterns is paramount for drug development. They directly influence crucial physicochemical properties such as solubility, crystal stability, and, most importantly, the ability of a molecule to bind to its biological target.[9][10]

A Multi-Faceted Strategy for Structural Elucidation

No single technique can fully capture the complexity of hydrogen bonding. A synergistic approach combining high-resolution structural analysis, spectroscopy, and computational modeling is essential for a complete picture.

Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Blueprint

SC-XRD stands as the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state.[11][12] It provides precise atomic coordinates, allowing for the direct measurement of bond lengths and angles that characterize hydrogen bonds.

Causality Behind the Method: The diffraction of X-rays by a crystalline lattice generates a pattern of reflections whose intensities are directly related to the electron density distribution within the crystal.[12] By analyzing this pattern, we can construct a 3D model of the molecule and its neighbors, revealing the exact geometry of both intra- and intermolecular interactions with unparalleled accuracy.[13] This technique is uniquely powerful because it not only confirms the presence of a hydrogen bond but also quantifies its geometry (e.g., Dn···Ac distance and Dn–H···Ac angle), which is a key indicator of its strength.

Table 1: Typical Hydrogen Bond Geometries in Hydrazono-Containing Heterocycles

Bond TypeDonor (Dn)Acceptor (Ac)D-H···A Distance (Å)D-H···A Angle (°)Reference Compound Class
N–H···NAmide/Hydrazo N-HPyridine/Imine N2.0 - 2.4150 - 175Hydrazones, Indazoles[14]
N–H···OAmide/Hydrazo N-HCarbonyl O1.9 - 2.2160 - 180Acylhydrazones, Benzamides[5][15]
N–H···SThioamide N-HThioamide S2.4 - 2.8155 - 170Hydrazinecarbothioamides[8]
C–H···OAromatic/Alkyl C-HCarbonyl O2.2 - 2.7130 - 160Piperidines, General Organics[16]

Note: The values presented are typical ranges and can vary based on the specific electronic and steric environment of the molecule.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth (The Critical Step):

    • Rationale: Obtaining a single, high-quality crystal of sufficient size (typically 0.1-0.3 mm) is the most challenging and crucial step. The quality of the crystal directly dictates the quality of the diffraction data and the resolution of the final structure.

    • Method: Slowly evaporate a saturated solution of the purified hydrazonodihydropyridine derivative in a suitable solvent or solvent mixture (e.g., ethanol, DMF, chloroform/methanol). Other methods include slow cooling or vapor diffusion.

  • Crystal Mounting and Data Collection:

    • A suitable crystal is selected under a microscope, mounted on a goniometer head, and placed in the X-ray diffractometer.

    • The crystal is cooled under a stream of liquid nitrogen (typically 100 K) to minimize thermal vibrations, which sharpens the diffraction spots and improves data quality.

    • The diffractometer rotates the crystal while bombarding it with a monochromatic X-ray beam, collecting a series of diffraction images.[17]

  • Structure Solution and Refinement:

    • The collected data are processed to determine the unit cell dimensions and space group.

    • Initial atomic positions are determined using direct methods or Patterson methods.

    • The structural model is then refined against the experimental data. This iterative computational process adjusts atomic positions and thermal parameters to minimize the difference between the observed and calculated diffraction intensities. Hydrogen atoms are often located from the difference electron density map and refined.[18]

  • Data Analysis:

    • The final refined structure is analyzed using software like Olex2 or Mercury to identify and measure the geometric parameters of all potential intra- and intermolecular hydrogen bonds.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow synthesis Synthesis & Purification crystal Crystal Growth synthesis->crystal data_coll SC-XRD Data Collection crystal->data_coll solve Structure Solution (Direct Methods) data_coll->solve Diffraction Data refine Model Refinement solve->refine analysis H-Bond Analysis (Geometry, Networks) refine->analysis final_structure Final Structural Model & Publication analysis->final_structure

Caption: Workflow for X-ray crystal structure determination.

Spectroscopic Validation: Probing Hydrogen Bonds in Solution and Solid State

While SC-XRD provides a static picture in the solid state, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer invaluable insights into hydrogen bonding in both solid and solution phases.

  • ¹H NMR Spectroscopy:

    • Principle: The chemical shift (δ) of a proton is highly sensitive to its electronic environment. Protons involved in hydrogen bonding are deshielded, causing their resonance to shift downfield (to a higher ppm value).[19] The N-H proton of the hydrazono group is a particularly sensitive probe.

    • Application: Comparing the N-H proton chemical shift in a non-polar (non-H-bonding) solvent like CDCl₃ versus a polar (H-bond accepting) solvent like DMSO-d₆ can reveal the propensity for intermolecular H-bonding. In DMSO, the solvent competes for H-bonds, and a significant shift change indicates that intermolecular interactions are prevalent. Intramolecular H-bonds are less affected by solvent changes.[14]

  • Infrared (IR) Spectroscopy:

    • Principle: Hydrogen bonding weakens the covalent Dn–H bond, which lowers its vibrational stretching frequency (a red shift) and broadens the corresponding absorption band in the IR spectrum.[20]

    • Application: For hydrazonodihydropyridines, the N-H and C=O stretching bands are key diagnostic regions. A free N-H stretch typically appears as a sharp band around 3300-3500 cm⁻¹. When involved in H-bonding, this band shifts to a lower frequency (e.g., 3100-3300 cm⁻¹) and becomes significantly broader. Similarly, a hydrogen-bonded carbonyl (C=O) group will show a red shift compared to a non-bonded one.[19][21]

Computational Modeling: Quantifying and Visualizing Interactions

Density Functional Theory (DFT) and other computational methods provide a powerful complement to experimental data, allowing for the quantification of bond energies and the visualization of molecular orbitals.

  • DFT Calculations: This method can optimize molecular geometries and predict spectroscopic properties (NMR and IR), which can then be compared with experimental results for validation.[16][21]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can quantify the charge transfer from the hydrogen bond acceptor's lone pair to the antibonding orbital of the donor's D-H bond, providing a direct measure of the interaction's strength.[16]

  • Hirshfeld Surface Analysis: This is a powerful graphical tool used to visualize and quantify intermolecular interactions in a crystal lattice. The surface is mapped with properties that highlight close contacts between molecules, and the analysis can be broken down to show the percentage contribution of different types of interactions (e.g., H···H, O···H, N···H) to the overall crystal packing.[8][22]

Dominant Hydrogen Bonding Motifs and Their Structural Consequences

The specific arrangement of donors and acceptors in hydrazonodihydropyridines gives rise to recurring and predictable hydrogen bonding patterns, or "synthons."

Intramolecular Bonds: Enforcing Molecular Shape

A common motif is the formation of a six-membered pseudo-ring via an N-H···N or N-H···O intramolecular hydrogen bond. This interaction significantly restricts the conformational freedom around the C-N single bond, often enforcing a planar or near-planar arrangement of the hydrazono moiety relative to an adjacent ring.[5][23] This pre-organization can be critical for fitting into a specific receptor binding pocket.

Caption: Intramolecular H-bond forming a stable pseudo-ring.

Intermolecular Bonds: The Architects of Crystal Lattices

Intermolecular hydrogen bonds are the master conductors of molecular self-assembly in the solid state. In hydrazonodihydropyridines, the amide-like N-H group is a robust hydrogen bond donor that frequently pairs with a carbonyl oxygen or pyridine nitrogen acceptor on an adjacent molecule. This often leads to the formation of centrosymmetric dimers, which can then act as building blocks for more extended 1D chains or 2D sheets.[7][22] The specific pattern of these interactions defines the crystal's macroscopic properties, including its stability and dissolution rate.

G cluster_dimer Centrosymmetric Dimer Formation mol1 Molecule A (Dn-H ··· Ac) mol2 Molecule B (Ac ··· H-Dn) mol1->mol2 R²₂(8) H-Bond Synthon chain 1D Chain / 2D Sheet mol1->chain Propagation mol2->chain Propagation network 3D Supramolecular Network chain->network Cross-linking caption Hierarchical assembly via H-bonds.

Caption: From dimer to 3D network via intermolecular H-bonds.

Implications for Rational Drug Design

A deep understanding of hydrogen bonding is not merely an academic exercise; it is a cornerstone of modern drug discovery.

  • Receptor Binding: The biological activity of a drug is often predicated on its ability to form specific hydrogen bonds with amino acid residues in the active site of a target protein or enzyme.[4] By characterizing the H-bond donor/acceptor profile of a hydrazonodihydropyridine, medicinal chemists can predict and optimize its binding affinity and selectivity.

  • Physicochemical Properties: Intermolecular hydrogen bonding is a key determinant of a compound's melting point, solubility, and permeability (its ability to cross cell membranes). Strong, extensive H-bond networks generally lead to higher melting points and lower solubility in non-polar solvents. Modifying the structure to disrupt or alter these networks can be a viable strategy to improve a drug candidate's pharmacokinetic profile.[24]

  • Polymorphism: A single compound can sometimes crystallize in multiple different forms, or polymorphs, each with a unique hydrogen bonding network and distinct physical properties.[17] Controlling polymorphism is critical in the pharmaceutical industry, as different forms can have different stabilities and bioavailabilities.

Conclusion and Future Perspectives

The hydrogen bonding patterns in hydrazonodihydropyridines are a rich and determinative feature of their molecular and supramolecular chemistry. They lock in bioactive conformations, direct solid-state assembly, and are ultimately integral to biological function. A holistic analytical approach, leveraging the definitive power of SC-XRD, the dynamic insights of spectroscopy, and the quantitative support of computational chemistry, is essential for a complete understanding. For researchers in drug development, mastering the ability to predict and control these non-covalent interactions is a critical step toward the rational design of next-generation therapeutics with enhanced efficacy, selectivity, and optimal physicochemical properties. Future work will likely focus on using this knowledge to design complex systems like co-crystals and to employ advanced techniques like neutron diffraction to precisely locate hydrogen atoms, further refining our understanding of these crucial interactions.

References

  • Abosadiya, B. et al. (2013). Intra- and inter-molecular hydrogen bonds, conformation and vibrational characteristics of hydrazo-group in 5-nitro-2-(2-phenylhydrazinyl)pyridine and its 3-, 4- or 6-methyl isomers. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • Tahir, M. N. et al. (2023). Two different views showing the intra- and inter-molecular hydrogen bonding interactions in the crystal structure of compound 10. ResearchGate. Available at: [Link]

  • Kim, D. et al. (2021). Inter- and Intra-Hydrogen Bonding Strategy to Control the Fluorescence of Acylhydrazone-Based Conjugated Microporous Polymers and Their Application to Nitroaromatics Detection. MDPI. Available at: [Link]

  • Mondal, S. et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. ACS Omega. Available at: [Link]

  • Sasaki, Y. et al. (2001). Synthesis and structure--activity analysis of novel dihydropyridine derivatives to overcome multidrug resistance. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Purdue University. (n.d.). Hydrogen Bonding. Purdue University Department of Chemistry. Available at: [Link]

  • Fun, H.-K. et al. (2008). Intermolecular and intramolecular hydrogen-bonding interactions (dashed lines). ResearchGate. Available at: [Link]

  • LibreTexts. (2024). 2.2.3: Hydrogen Bonding. Biology LibreTexts. Available at: [Link]

  • Wang, L.-H., & Tai, X.-S. (2016). The Synthesis and Crystal Structure of Two New Hydrazone Compounds. Crystals. Available at: [Link]

  • Evodrop. (n.d.). Hydrogen bonds: The key to biological structures. Evodrop. Available at: [Link]

  • Al-Zoubi, W. (2023). Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. Journal of Chemical Reviews. Available at: [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Wikipedia. Available at: [Link]

  • Ozeryanskii, V. A. et al. (2019). 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Hydrogen bond. Wikipedia. Available at: [Link]

  • Asiri, A. M. et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of (2Z,2′E)-2,2′-(3-methoxy-3-phenylpropane-1,2-diylidene)bis(hydrazine-1-carbothioamide) dimethylformamide monosolvate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Zhuk, S. G. et al. (2024). Synthesis, structures and Hirshfeld surface analyses of 2-hydroxy-N′-methylacetohydrazide and 2-hydroxy-N-methylacetohydrazide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • BYJU'S. (n.d.). Hydrogen Bonding. BYJU'S. Available at: [Link]

  • Bitesize Bio. (2024). Hydrogen Bonds Explained: What They Are and Why They Are So Important in Biology. Bitesize Bio. Available at: [Link]

  • Shul'pin, G. B. et al. (2023). The Role H-Bonding and Supramolecular Structures in Homogeneous and Enzymatic Catalysis. MDPI. Available at: [Link]

  • Khan Academy. (n.d.). Hydrogen bonding. Khan Academy. Available at: [Link]

  • Ghanta, S. (2019). The Importance of Hydrogen Bonding in Biological Functions. Prezi. Available at: [Link]

  • ResearchGate. (n.d.). X-ray crystallography of compound 2 h. ResearchGate. Available at: [Link]

  • Woińska, M. et al. (2022). Enhancing hydrogen positions in X-ray structures of transition metal hydride complexes with dynamic quantum crystallography. IUCrJ. Available at: [Link]

  • A. Pravin, N. et al. (2025). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, DFT, Molecular Docking and Molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives. ResearchGate. Available at: [Link]

  • Virovets, A. V. (2023). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. MDPI. Available at: [Link]

  • Physics LibreTexts. (2022). X-ray Protein Crystallography. Physics LibreTexts. Available at: [Link]

  • The Organic Chemistry Tutor. (2022). IR Spectroscopy - Effect of Hydrogen Bonding. YouTube. Available at: [Link]

  • Kraka, E. et al. (2022). Dihydrogen Bonding—Seen through the Eyes of Vibrational Spectroscopy. MDPI. Available at: [Link]

  • Salih, S. A. et al. (2017). Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides. Molecules. Available at: [Link]

  • Lanzilotto, V. et al. (2018). Spectroscopic fingerprints of intermolecular H-bonding interactions in carbon nitride model compounds. CNR-IRIS. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Nucleophilic aromatic substitution protocols for fluoropyridines

Precision Functionalization: Application Note on Protocols for Fluoropyridines ) of fluoropyridines. Introduction: The Fluorine Advantage In medicinal chemistry, fluoropyridines are not merely substrates; they are privil...

Author: BenchChem Technical Support Team. Date: February 2026

Precision Functionalization: Application Note on Protocols for Fluoropyridines


) of fluoropyridines.

Introduction: The Fluorine Advantage

In medicinal chemistry, fluoropyridines are not merely substrates; they are privileged scaffolds that offer a distinct kinetic advantage over their chloro- and bromo-analogs.[1] While the C–F bond is thermodynamically stronger than C–Cl or C–Br, fluoropyridines undergo


 significantly faster—a phenomenon known as the "Element Effect." 

Unlike


 or 

reactions where bond breaking is often rate-limiting, the rate-determining step (RDS) in

is the nucleophilic attack and formation of the Meisenheimer complex. The high electronegativity of fluorine (

) lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and stabilizes the anionic transition state effectively, accelerating the reaction rate (

).

This guide provides the protocols necessary to harness this reactivity for precise, regioselective functionalization.

Mechanistic Foundation

Understanding the transition state is critical for troubleshooting. The reaction proceeds via an addition-elimination pathway.[1][2]

Figure 1: The Pathway and Meisenheimer Stabilization[3]

SNAr_Mechanism Start Fluoropyridine (Substrate) TS Transition State (High Energy) Start->TS Approach Nu Nucleophile (Nu:) Nu->TS Inter Meisenheimer Complex (Anionic Intermediate) TS->Inter Rate Determining Step (k1) F stabilizes negative charge Prod Substituted Pyridine (Product) Inter->Prod Fast Elimination (k2) LG Fluoride (F-) (Leaving Group) Inter->LG

Caption: The electronegativity of Fluorine stabilizes the Meisenheimer complex (green), making the initial attack the rate-determining step.

Regioselectivity Rules

Controlling the site of attack in polyfluorinated systems is the primary challenge. Regiochemistry is dictated by the balance between the inductive effect (


) of the ring nitrogen and the stabilization of the para-quinoid resonance structure.
SubstratePrimary Site of AttackMechanistic Rationale
2-Fluoropyridine C-2Activated by adjacent Nitrogen (

effect).
2,4-Difluoropyridine C-2 (Ortho) The C-2 position is more electron-deficient due to proximity to Nitrogen, favoring attack by small nucleophiles.
Pentafluoropyridine C-4 (Para) Attack at C-4 allows the negative charge to reside directly on the Nitrogen atom (stable para-quinoid intermediate).
3-Fluoropyridine UnreactiveLacks activation; requires transition metal catalysis or extremely harsh conditions.
Figure 2: Regioselectivity Decision Tree

Regioselectivity Root Select Substrate Poly Perfluorinated (e.g., Pentafluoropyridine) Root->Poly Oligo Oligofluorinated (e.g., 2,4-Difluoro) Root->Oligo Mono Monofluorinated (e.g., 2-Fluoro) Root->Mono Poly_Res C-4 (Para) Attack Dominant Product Poly->Poly_Res Maximizes Resonance Oligo_Res C-2 (Ortho) Attack Favored by Inductive Effect Oligo->Oligo_Res Maximizes Inductive Pull Mono_Res C-2 > C-4 (C-3 is inert) Mono->Mono_Res

Caption: Decision matrix for predicting major regioisomers in fluoropyridine


 reactions.

Experimental Protocols

Protocol A: General Displacement on Monofluoropyridines

Application: Synthesis of 2-amino or 2-alkoxy pyridines from 2-fluoropyridine. Key Challenge: HF generation. The leaving group (


) will form HF in the presence of amine protons, which can quench the reaction or damage glassware over time. A scavenger base is mandatory.

Materials:

  • Substrate: 2-Fluoropyridine (1.0 equiv)[1][3]

  • Nucleophile: Morpholine or Benzylamine (1.2 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (2.5 equiv)
    
  • Solvent: DMSO or NMP (Anhydrous)

Step-by-Step Workflow:

  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, suspend powdered

    
     (2.0 equiv) in anhydrous DMSO (0.5 M concentration relative to substrate).
    
  • Addition: Add the amine nucleophile (1.2 equiv) followed by 2-fluoropyridine (1.0 equiv).

    • Note: If the reaction is exothermic, add the fluoropyridine dropwise at 0°C.

  • Reaction: Seal the vial and heat to 80–100°C for 4–12 hours.

    • Monitoring: Check via LC-MS.[3] The C–F bond is stable, but conversion should be clean. Look for the disappearance of the M+1 (98.0) peak of the starting material.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash extensively with water (3x) to remove DMSO. Wash organic layer with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Regioselective Functionalization of Pentafluoropyridine

Application: Creating perfluorinated building blocks. Key Insight: The C-4 fluorine is highly labile. This reaction often proceeds at room temperature. Overheating will lead to 2,4-disubstitution.

Materials:

  • Substrate: Pentafluoropyridine (1.0 equiv)

  • Nucleophile: Thiophenol or Phenol (1.0 equiv)

  • Base:

    
     (1.1 equiv)
    
  • Solvent: Acetonitrile (

    
    )
    

Step-by-Step Workflow:

  • Preparation: Dissolve pentafluoropyridine (1.0 equiv) in MeCN (0.2 M) and cool to 0°C in an ice bath.

    • Why? Cooling is essential to prevent over-substitution at the C-2 position.

  • Nucleophile Activation: In a separate vial, mix the thiol/phenol with

    
     in MeCN for 10 minutes to generate the nucleophilic anion.
    
  • Controlled Addition: Add the nucleophile mixture dropwise to the pentafluoropyridine solution at 0°C over 20 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Endpoint: 19F NMR is the best monitoring tool. Starting material shows 3 signals (AA'BB'C pattern). Product (4-substituted) will show a distinct AA'BB' pattern (symmetric).

  • Workup: Dilute with

    
    , filter off the cesium salts, and concentrate.
    
  • Yield: Typically >90% of the 4-substituted product.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Poor solubility of inorganic base (

).
Switch to soluble organic bases (DIPEA, DBU) or add a phase transfer catalyst (18-Crown-6).
Regioisomer Mixtures Temperature too high (Polyfluoro substrates).Lower temperature to 0°C or -78°C. Use stoichiometric control strictly (1.0 equiv nucleophile).
Hydrolysis (Pyridine-one formation) Wet solvent (Hydroxide competes as nucleophile).Use anhydrous solvents and store bases in a desiccator.

is a strong H-bond acceptor and pulls water into the reaction.
Glass Etching HF generation.[4]Ensure excess base (

equiv) is present to sequester HF as KF/salt.

References

  • Chambers, R. D., et al. "Polyfluoroheterocyclic compounds. Part 18. Reactions of pentafluoropyridine with nucleophiles." Journal of the Chemical Society, Perkin Transactions 1, 1999.

  • Sandford, G. "Perfluoroheteroaromatic chemistry: multifunctional systems from pentafluoropyridine." Journal of Fluorine Chemistry, 2003.

  • BenchChem. "Application Notes: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines." BenchChem Protocols, 2025.[1]

  • Loudon, G., & Parise, J. "Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism." Organic Chemistry, 6th Ed, Roberts and Company.

  • Caroon, J. M., et al. "Ipso-Substitution of Fluorine in 2-Fluoropyridines." Journal of Medicinal Chemistry, 2014.

Sources

Application

Application Note: A Proposed Protocol for the Synthesis of 5,7-Difluoro-1H-pyrazolo[3,4-b]pyridine

Abstract The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry and drug development, bearing a close structural resemblance to purine bases and demonstrating a wide array of biological act...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry and drug development, bearing a close structural resemblance to purine bases and demonstrating a wide array of biological activities.[1][2] This application note presents a detailed, proposed synthetic protocol for the preparation of 5,7-difluoro-1H-pyrazolo[3,4-b]pyridine, a potentially valuable intermediate for drug discovery programs. The synthesis commences from 4,6-difluorohydrazinopyridine and proceeds via a classic cyclocondensation reaction with a 1,3-dicarbonyl compound. While a direct, published precedent for this specific transformation is not widely available, the described methodology is grounded in well-established principles of heterocyclic chemistry, particularly the Knorr pyrazole synthesis and related cyclizations.[3][4] This document provides a comprehensive, step-by-step guide intended for researchers, scientists, and drug development professionals.

Introduction and Scientific Background

Pyrazolo[3,4-b]pyridines are a class of bicyclic heteroaromatic compounds that have garnered significant interest from medicinal chemists.[1][2] Their structural similarity to adenine and guanine allows them to function as "purine mimics," leading to interactions with a variety of biological targets. To date, numerous compounds containing this core have been investigated, with several advancing to clinical trials and two receiving approval.[1][2]

The primary synthetic strategies for this scaffold involve two main approaches: building the pyridine ring onto a pre-existing pyrazole or, conversely, constructing the pyrazole ring onto a pyridine core.[1] This protocol focuses on the latter approach, which is often achieved by reacting a substituted hydrazinopyridine with a suitable 1,3-dielectrophile.[1] The classic Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a β-ketoester or a 1,3-diketone, serves as the foundational reaction for this proposed protocol.[3][4]

The target molecule, 5,7-difluoro-1H-pyrazolo[3,4-b]pyridine, incorporates fluorine atoms, which are known to modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity. The synthesis starts from 4,6-difluorohydrazinopyridine, which, while not a common starting material, presents a logical precursor for the target compound. The reaction with ethyl acetoacetate is proposed to proceed via an initial condensation to form a hydrazone intermediate, followed by an acid-catalyzed intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazolopyridine ring system.

Proposed Reaction Scheme and Mechanism

The proposed synthesis involves a two-step, one-pot reaction sequence: (1) Condensation of 4,6-difluorohydrazinopyridine with ethyl acetoacetate to form a hydrazone intermediate, and (2) Acid-catalyzed intramolecular cyclization (aromatization) to afford the final product.

Scheme 1: Proposed synthesis of 3-methyl-5,7-difluoro-1H-pyrazolo[3,4-b]pyridine Reaction scheme showing 4,6-difluorohydrazinopyridine reacting with ethyl acetoacetate to form 3-methyl-5,7-difluoro-1H-pyrazolo[3,4-b]pyridine.

Mechanistic Rationale: The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the hydrazine onto the more electrophilic ketone carbonyl of ethyl acetoacetate. This is followed by dehydration to form the hydrazone intermediate. Under acidic conditions, the pyridine nitrogen is protonated, and a subsequent intramolecular nucleophilic attack by the enamine-like nitrogen onto the ester carbonyl initiates the cyclization. A final dehydration step results in the formation of the stable, aromatic pyrazolo[3,4-b]pyridine ring system. Acetic acid is proposed as both the solvent and catalyst, as it is effective in promoting similar cyclocondensations.[5]

Reaction_Mechanism Proposed Reaction Mechanism cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization & Aromatization A 4,6-Difluorohydrazinopyridine + Ethyl Acetoacetate B Hydrazone Intermediate A->B H⁺, -H₂O C Intramolecular Cyclization B->C H⁺ (Acid Catalyst) D Dehydration/ Aromatization C->D -H₂O E Final Product: 5,7-Difluoro-3-methyl- 1H-pyrazolo[3,4-b]pyridine

Proposed reaction mechanism workflow.

Detailed Experimental Protocol

3.1 Materials and Reagents

Reagent/MaterialGradeSupplierNotes
4,6-Difluorohydrazinopyridine≥97%Commercially AvailableHandle with care, potential mutagen.
Ethyl acetoacetateACS Reagent, ≥99%Commercially AvailableStore under inert gas.
Glacial Acetic AcidACS GradeCommercially AvailableCorrosive. Use in a fume hood.
Ethanol (200 Proof)AnhydrousCommercially AvailableFor recrystallization.
Ethyl AcetateHPLC GradeCommercially AvailableFor extraction.
Saturated Sodium BicarbonateLab Grade-For neutralization.
Brine (Saturated NaCl)Lab Grade-For washing.
Anhydrous Sodium SulfateACS GradeCommercially AvailableFor drying.

3.2 Equipment

  • Round-bottom flask (50 mL) equipped with a reflux condenser and magnetic stir bar.

  • Heating mantle with temperature control.

  • Magnetic stirrer.

  • Standard laboratory glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks).

  • Rotary evaporator.

  • Büchner funnel and filtration flask.

  • Analytical balance.

  • TLC plates (silica gel 60 F254).

3.3 Step-by-Step Procedure

  • Reaction Setup: To a 50 mL round-bottom flask, add 4,6-difluorohydrazinopyridine (1.0 eq). Add glacial acetic acid (approx. 10 mL per gram of starting material).

    • Rationale: Acetic acid serves as both the solvent and the acid catalyst required for the condensation and cyclization steps.[5]

  • Reagent Addition: While stirring, add ethyl acetoacetate (1.1 eq) to the solution at room temperature.

    • Rationale: A slight excess of the β-ketoester ensures the complete consumption of the limiting hydrazinopyridine starting material.

  • Thermal Cyclization: Equip the flask with a reflux condenser and heat the reaction mixture to 100-110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the mobile phase). The reaction is typically complete within 4-8 hours.

    • Rationale: Elevated temperatures are necessary to drive the intramolecular cyclization and subsequent dehydration to form the aromatic ring system.[1]

  • Solvent Removal: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the acetic acid under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: To the resulting residue, add ethyl acetate (30 mL) and slowly add a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH of the aqueous layer is ~8.

    • Rationale: This step neutralizes the acidic solvent and quenches the catalyst.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.

    • Rationale: The brine wash removes residual water, and sodium sulfate removes any remaining traces of moisture from the organic solvent.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Experimental Workflow and Data

Experimental_Workflow start Start reagents Combine 4,6-difluorohydrazinopyridine & Ethyl Acetoacetate in Acetic Acid start->reagents reflux Heat to Reflux (100-110 °C, 4-8h) reagents->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete evap Cool & Remove Acetic Acid (Rotary Evaporation) monitor->evap Complete workup Aqueous Work-up (EtOAc / Sat. NaHCO₃) evap->workup extract Extract with EtOAc workup->extract dry Dry Organic Layer (Na₂SO₄) extract->dry purify Concentrate & Purify (Recrystallization or Chromatography) dry->purify product Characterize Final Product (NMR, MS, etc.) purify->product

Summary of the experimental workflow.

Table 2: Summary of Reagents and Conditions

ParameterValueRationale
Starting Material4,6-DifluorohydrazinopyridinePrecursor for the target molecule.
ReagentEthyl Acetoacetate (1.1 eq)Provides the C-C-C backbone for pyrazole ring formation.
Solvent/CatalystGlacial Acetic AcidPromotes condensation and cyclization.
Temperature100-110 °CProvides energy for cyclization and dehydration.
Reaction Time4-8 hours (TLC monitored)Ensures reaction completion.
Work-upNeutralization & ExtractionIsolates the product from the reaction medium.
PurificationRecrystallization / ChromatographyRemoves impurities to yield the pure product.
Expected Yield40-60% (Theoretical)Based on similar reported cyclocondensation reactions.

Characterization

The identity and purity of the final product, 3-methyl-5,7-difluoro-1H-pyrazolo[3,4-b]pyridine, should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the molecule. Expect characteristic signals for the methyl group and the aromatic protons.

  • ¹⁹F NMR: To confirm the presence and environment of the two fluorine atoms.

  • ¹³C NMR: To confirm the carbon framework of the final structure.

  • LC-MS / HRMS: To confirm the molecular weight and elemental composition of the product.

Safety and Troubleshooting

  • Safety: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Hydrazine derivatives are potentially toxic and should be handled with caution. Acetic acid is corrosive.

  • Troubleshooting:

    • Incomplete Reaction: If TLC analysis shows significant starting material after 8 hours, an additional portion of acetic acid can be added, or the reaction temperature can be slightly increased.

    • Purification Issues: If the product is difficult to recrystallize, column chromatography using a gradient of ethyl acetate in hexanes is recommended. Oily products may indicate incomplete removal of acetic acid or water.

References

  • Abdellatif, K. R. A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • DAU (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU, 27(7), 2237. [Link]

  • Zhao, W., et al. (2002). A Novel and Facile Synthesis of Pyrazolo[3,4-b]pyridines. Journal of Chemical Research, 2002(9), 454-455. [Link]

  • Shaheen, E., et al. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. Journal of Cellular Biochemistry, 125(10), e30646. [Link]

  • Beier, P., et al. (2026). Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry. [Link]

  • Nguyen, H. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(3), 1836-1845. [Link]

  • ResearchGate. (n.d.). Transformations of 5-Hydrazinyl-1,2,4-triazines in Reaction with 2,5-Norbornadiene. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazolo[3,4-b]pyridines. [Link]

  • ResearchGate. (n.d.). The Gould—Jacob Type of Reaction for the Synthesis of Novel Pyrimidopyrrolopyrimidines. [Link]

  • Schmalz, H.-G., & Riemer, B. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1076–1121. [Link]

  • Wang, X., et al. (2020). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers, 7(2), 358-362. [Link]

  • MDPI. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]

  • Papakyriakou, A., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 27(4), 1433. [Link]

  • Pramanik, M. M. D., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(26), 21873–21884. [Link]

  • ChemRxiv. (n.d.). 1,4-Conjugate Addition to α-Fluoronitroalkenes Drives the Formation of Stable Fluorinated Hydrazones. [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

Sources

Method

Application Notes and Protocols for Cyclization Methods of 4,6-Difluoro-2-hydrazono-2,3-dihydropyridine Derivatives

Introduction: The Significance of Fluorinated Pyridine Scaffolds in Modern Drug Discovery The pyridine ring is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals. The strategic introduction...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Pyridine Scaffolds in Modern Drug Discovery

The pyridine ring is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals. The strategic introduction of fluorine atoms onto this scaffold can profoundly influence a molecule's physicochemical and pharmacological properties. Fluorine's high electronegativity and small size can alter a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Specifically, the 4,6-difluoro substitution pattern on a pyridine ring creates a highly electron-deficient aromatic system, which can significantly impact the reactivity of attached functional groups and serve as a unique building block for novel therapeutics.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the cyclization methods for 4,6-difluoro-2-hydrazono-2,3-dihydropyridine derivatives. It is important to note that 2-hydrazonopyridines exist in tautomeric equilibrium with 2-hydrazinopyridines. The protocols described herein are applicable to the reactive hydrazone tautomer, which is often generated in situ from the corresponding 2-hydrazinopyridine precursor. The "2,3-dihydropyridine" nomenclature in the topic likely refers to this hydrazono tautomeric form rather than a saturated dihydropyridine ring.

This guide will delve into the synthesis of the key 4,6-difluoro-2-hydrazinopyridine precursor, followed by detailed protocols and mechanistic insights into various cyclization strategies to construct fused heterocyclic systems of significant medicinal interest, such as pyrazolo[1,5-a]pyridines and triazolo[1,5-a]pyridines.

Part 1: Synthesis of the Key Precursor: 4,6-Difluoro-2-hydrazinopyridine

The successful synthesis of the target fused heterocycles begins with the reliable preparation of the 4,6-difluoro-2-hydrazinopyridine precursor. A robust and scalable synthesis is crucial for any subsequent drug discovery efforts. The most direct approach involves the nucleophilic aromatic substitution (SNAr) of a suitable 2-halo-4,6-difluoropyridine with hydrazine. Given the higher reactivity of the C-F bond in SNAr reactions on electron-deficient rings, 2-chloro- or 2-bromo-4,6-difluoropyridine are the preferred starting materials.

Protocol 1: Synthesis of 2-Bromo-4,6-difluoropyridine

This protocol is adapted from established procedures for the bromination of aminopyridines.

Reaction Scheme:

Materials:

  • 4,6-Difluoro-2-aminopyridine

  • 48% Hydrobromic acid (HBr)

  • Bromine (Br₂)

  • Sodium nitrite (NaNO₂)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Solid potassium hydroxide (KOH)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a low-temperature thermometer, add 48% hydrobromic acid.

  • Cool the flask in an ice-salt bath to 0-5 °C and slowly add 4,6-difluoro-2-aminopyridine.

  • While maintaining the temperature below 5 °C, add bromine dropwise.

  • A solution of sodium nitrite in water is then added dropwise over 2 hours, ensuring the temperature remains at or below 0 °C.

  • After stirring for an additional 30 minutes, a solution of sodium hydroxide in water is added at a rate that keeps the temperature below 25 °C.

  • Extract the reaction mixture with diethyl ether.

  • Dry the combined organic extracts over solid potassium hydroxide and distill to obtain 2-bromo-4,6-difluoropyridine.

Protocol 2: Synthesis of 4,6-Difluoro-2-hydrazinopyridine

This protocol utilizes a nucleophilic aromatic substitution reaction.

Reaction Scheme:

Workflow for Pyrazolo[1,5-a]pyridine Synthesis.

Materials:

  • 4,6-Difluoro-2-hydrazinopyridine

  • β-Ketoester (e.g., ethyl acetoacetate)

  • Glacial acetic acid

Procedure:

  • To a solution of 4,6-difluoro-2-hydrazinopyridine in glacial acetic acid, add the β-ketoester.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the mixture and pour it into ice-water.

  • The precipitated product can be collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Mechanistic Insights: The reaction proceeds via the initial formation of a hydrazone from the reaction of the 2-hydrazinopyridine with the ketone functionality of the β-ketoester. The electron-withdrawing fluorine atoms are expected to facilitate the subsequent acid-catalyzed intramolecular nucleophilic attack of the pyridine ring nitrogen onto the ester carbonyl, followed by dehydration to yield the aromatic pyrazolo[1,5-a]pyridine core.

Strategy 2: Synthesis of 5,7-Difluoro-t[1][2][3]riazolo[4,3-a]pyridines

T[1][2][3]riazolo[4,3-a]pyridines are another important class of fused heterocycles with diverse pharmacological applications. Oxidative cyclization of 2-pyridylhydrazones is a common and efficient method for their synthesis.

This protocol involves the in situ formation of the hydrazone followed by an oxidative cyclization.

Reaction Workflow:

G start 4,6-Difluoro-2-hydrazinopyridine + Aldehyde step1 Hydrazone formation start->step1 Ethanol, rt step2 Iodine-mediated oxidative C-N bond formation step1->step2 Iodine, NaHCO₃, Reflux end_node 5,7-Difluoro-[1,2,4]triazolo[4,3-a]pyridine step2->end_node

Workflow for Triazolo[4,3-a]pyridine Synthesis.

Materials:

  • 4,6-Difluoro-2-hydrazinopyridine

  • Aldehyde (e.g., benzaldehyde)

  • Ethanol

  • Iodine (I₂)

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve 4,6-difluoro-2-hydrazinopyridine and the aldehyde in ethanol and stir at room temperature to form the hydrazone.

  • Add sodium bicarbonate and iodine to the reaction mixture.

  • Heat the mixture at reflux until the starting materials are consumed (monitored by TLC).

  • Cool the reaction mixture and quench with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mechanistic Insights: The reaction proceeds through the formation of the 2-pyridylhydrazone. The iodine then acts as an oxidizing agent to facilitate the intramolecular electrophilic cyclization, likely involving the formation of an N-iodo intermediate, followed by elimination of HI to afford the aromatic triazolopyridine. The electron-withdrawing fluorine atoms are anticipated to increase the susceptibility of the hydrazone to oxidation.

Part 3: Comparative Data and Field-Proven Insights

The choice of cyclization method will depend on the desired heterocyclic core and the available starting materials. The following table provides a comparative overview of the discussed strategies, with expected trends based on the electron-deficient nature of the 4,6-difluoropyridine ring.

Cyclization Strategy Fused Heterocycle Key Reagents Typical Reaction Conditions Expected Yield Range Key Considerations for 4,6-Difluoro Substrate
Protocol 3Pyrazolo[1,5-a]pyridineβ-Ketoester, Acetic AcidRefluxModerate to GoodThe electron-withdrawing fluorine atoms may necessitate slightly harsher acidic conditions or longer reaction times for efficient cyclization.
Protocol 4T[1][2][3]riazolo[4,3-a]pyridineAldehyde, Iodine, BaseRefluxGood to ExcellentThe electron-deficient nature of the pyridine ring should favor the oxidative cyclization step.

Expertise & Experience: In our experience, the oxidative cyclization methods for preparing triazolopyridines are often more robust and higher-yielding for electron-deficient substrates compared to acid-catalyzed cyclizations for pyrazolopyridines. The increased acidity of the N-H protons on the hydrazone of the difluorinated pyridine can facilitate the deprotonation steps in the oxidative cyclization mechanism. For the pyrazolopyridine synthesis, careful optimization of the acid catalyst and reaction temperature may be required to overcome the reduced nucleophilicity of the pyridine nitrogen.

Trustworthiness of Protocols: The protocols provided are based on well-established and widely cited synthetic methodologies for analogous systems. They are designed to be self-validating through standard analytical techniques such as TLC for reaction monitoring and NMR and mass spectrometry for product characterization. It is always recommended to perform small-scale pilot reactions to optimize conditions for the specific 4,6-difluoro-2-hydrazono-2,3-dihydropyridine derivative of interest.

References

  • Synthesis of 2-bromopyridine. Organic Syntheses. 1943 , 23, 14. DOI: 10.15227/orgsyn.023.0014. [Link]

  • Efficient and reliable synthesis of substituted hydrazinylpyridines in thick-wall ACE tubes via nucleophilic substitution of a chlorine substituent in different chloropyridines. ARKIVOC. 2008 , (i), 209-221. [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines: efficient one-pot synthesis of 1,2,4-triazolo[4,3-a]pyridines. RSC Advances. 2018 , 8, 28093-28097. DOI: 10.1039/c8ra06215c. [Link]

  • The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of Organic Chemistry. 2006 , 71(23), 8864–8873. DOI: 10.1021/jo061579b. [Link]

  • IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis oft[1][2][3]riazolo[1,5-c]pyrimidine derivatives. Beilstein Journal of Organic Chemistry. 2014 , 10, 2353–2360. DOI: 10.3762/bjoc.10.245. [Link]

  • Efficient Synthesis and X-ray Structure ofT[1][2][3]riazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Molecules. 2021 , 26(19), 5802. DOI: 10.3390/molecules26195802. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Regioselective Hydrazinolysis of 4,6-Difluoropyridine

Doc ID: TG-PYR-046 | Version: 2.1 | Last Updated: 2026-02-22[1] Executive Summary & Nomenclature Clarification Subject: Preventing di-substitution and dimerization during the nucleophilic aromatic substitution ( ) of dif...

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TG-PYR-046 | Version: 2.1 | Last Updated: 2026-02-22[1]

Executive Summary & Nomenclature Clarification

Subject: Preventing di-substitution and dimerization during the nucleophilic aromatic substitution (


) of difluoropyridines with hydrazine.

Nomenclature Alert: While often colloquially referred to as "4,6-difluoropyridine" (relative to a substituent at C2), the IUPAC numbering for the pyridine ring dictates this substrate is 2,4-difluoropyridine .[1]

  • Position 2 (Ortho-like): Adjacent to Nitrogen.[1][2]

  • Position 4 (Para-like): Opposite Nitrogen.[1]

This guide addresses the regioselective synthesis of 4-hydrazino-2-fluoropyridine , preventing the formation of the 2,4-dihydrazino byproduct and the N,N'-bis(pyridyl)hydrazine dimer.[1]

The Chemistry of Selectivity

To prevent di-substitution, one must understand the electronic competition occurring in the flask.

Reactivity Hierarchy ( )

In nucleophilic aromatic substitution on pyridines, the reaction rate is governed by the stability of the Meisenheimer complex intermediate.

  • C4 Reactivity (Primary Target): The C4 position is kinetically favored.[1] Attack here creates a symmetric intermediate where the negative charge is delocalized onto the electronegative nitrogen without steric repulsion.

  • C2 Reactivity (Secondary Target): The C2 position is also activated but is sterically more hindered by the nitrogen lone pair and suffers from electronic repulsion between the incoming nucleophile and the ring nitrogen.

  • Product Deactivation: Once the first hydrazine moiety is installed at C4, it acts as an electron-donating group (EDG) via resonance.[1] This significantly deactivates the ring, raising the activation energy required to displace the second fluorine at C2.

The Root Cause of Di-substitution: If you observe di-substitution, it is rarely due to lack of intrinsic selectivity.[1] It is caused by excessive thermal energy (overcoming the deactivation barrier) or insufficient hydrazine equivalents (leading to dimerization).

Reaction Pathway Diagram[1]

G SM 2,4-Difluoropyridine (Substrate) Mono 4-Hydrazino-2-fluoropyridine (Target Product) SM->Mono Fast (k1) Favored at 0°C Hyd Hydrazine (Nucleophile) Di 2,4-Dihydrazinopyridine (Over-reaction Byproduct) Mono->Di Slow (k2) Requires Heat (>50°C) Dimer Bis(pyridyl)hydrazine (Dimer Byproduct) Mono->Dimer Side Reaction Favored by Low [Hydrazine]

Figure 1: Reaction pathway showing the kinetic favorability of the mono-substituted product (Green) versus the thermodynamic byproducts (Red).

Optimized Protocol: The "Cryo-Dilution" Method

This protocol relies on kinetic control to stop the reaction after the first substitution.

Reagents & Stoichiometry
ComponentEquivalentsRole
2,4-Difluoropyridine 1.0 eqSubstrate
Hydrazine Hydrate (64-80%) 5.0 - 10.0 eq Nucleophile & Solvent Co-factor.[1] High excess prevents dimerization.[1]
THF or Ethanol [0.2 M]Solvent.[1] THF allows lower temperatures; EtOH is standard.[1]
Step-by-Step Procedure
  • Preparation: Dissolve 2,4-difluoropyridine (1.0 eq) in THF (volume to reach 0.2 M concentration).

  • Cryo-Cooling: Cool the solution to -10°C to 0°C using an ice/salt bath.

    • Why? Low temperature prevents the higher-energy activation of the C2 fluorine.

  • Controlled Addition: Add Hydrazine Hydrate (5.0 eq minimum) dropwise over 20 minutes.

    • Why? Slow addition prevents localized exotherms that could trigger di-substitution.[1]

  • Reaction: Stir at 0°C for 2–4 hours. Monitor by TLC or LCMS.[1]

    • Endpoint: Stop immediately when Starting Material is consumed.[1] Do not wait for "perfect" conversion if di-substitution begins to appear.[1]

  • Workup (Hydrazine Removal):

    • Method A (Precipitation): If the product precipitates, filter and wash with cold water/ether.

    • Method B (Azeotrope): If soluble, concentrate in vacuo.[1] Add Toluene and rotary evaporate to azeotropically remove excess hydrazine and water.[1] Repeat 3x.

    • Method C (Scavenging): For trace removal, wash the organic layer with saturated aqueous NaHCO3 (do not use strong acid, or you will protonate the pyridine and trap hydrazine).

Troubleshooting Center (FAQs)

Q1: I am seeing a mass corresponding to [M+StartMat-HF]. Is this di-substitution?

Diagnosis: No, this is Dimerization .[1] Cause: The mono-hydrazino product acted as a nucleophile and attacked another molecule of 2,4-difluoropyridine because the concentration of free hydrazine was too low. Solution: Increase Hydrazine equivalents to 10 eq . The statistical probability of the substrate encountering free hydrazine must vastly outweigh the probability of it encountering the product.

Q2: I still see ~10% of the 2,4-dihydrazino product even at 0°C.

Diagnosis: Your substrate is highly activated. Solution:

  • Lower Temperature: Cool to -20°C or -40°C.

  • Solvent Switch: Switch from Ethanol to Isopropanol (IPA) or t-Amyl alcohol .[1] Bulky protic solvents can solvate the leaving fluoride ion but sterically hinder the second attack at the ortho (C2) position.

Q3: The reaction is stalled at 50% conversion. Should I heat it?

Diagnosis: Kinetic trap.[1] Solution: Do not heat rapidly. Allow the reaction to warm to Room Temperature (20-25°C) naturally. Heating to reflux (>60°C) will almost certainly trigger the C2 substitution. If conversion is poor, add more hydrazine, not more heat.[1]

Q4: How do I safely remove the excess hydrazine?

Safety Critical: Hydrazine is toxic and potentially explosive.[1] Solution:

  • Never concentrate hydrazine to dryness if peroxides or metals are present.[1]

  • Chemical Destruction: Treat the waste stream with dilute hypochlorite (bleach) carefully in a fume hood (generates

    
     gas) to neutralize hydrazine before disposal.
    
  • Purification: The mono-product is often less polar than hydrazine.[1] A short silica plug eluting with EtOAc/Hexane usually retains the hydrazine/hydrazine salts while eluting the product.

References & Grounding

  • Reactivity of Difluoropyridines:

    • Mechanism:[1][3][4][5][6] The C4 position in 2,4-difluoropyridine is the preferred site for nucleophilic attack due to the formation of a symmetric Meisenheimer complex and lack of steric hindrance from the ring nitrogen.

    • Source: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, U.K., 2010.[1][7]

    • Validation:

  • Hydrazine Handling & Removal:

    • Protocol: Azeotropic removal of hydrazine with toluene is a standard safety and purification technique in hydrazinolysis.[1]

    • Source: BenchChem Technical Guides, "Troubleshooting common issues in the synthesis of hydrazinylpyrimidines."

    • Validation:

  • Regioselectivity Data:

    • Context: Similar ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       patterns are observed in 2,4-dichloropyrimidines and pyridines, where C4 substitution is the kinetic product.
      
    • Source:Organic Letters, 2020, 22(14), 5540-5544 (Analogous difluoro-phenol systems showing regioselectivity).[1][5]

    • Validation:

Disclaimer: This guide is for research purposes only. Hydrazine is a known carcinogen and highly toxic.[1] All procedures must be performed in a fume hood with appropriate PPE.

Sources

Optimization

Purification of 4,6-difluoro-2-hydrazinylpyridine from reaction mixtures

Technical Support Center: Chemical Process R&D Ticket ID: #PUR-PYR-46DF-02 Subject: Optimization & Purification of 4,6-difluoro-2-hydrazinylpyridine Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chemical Process R&D Ticket ID: #PUR-PYR-46DF-02 Subject: Optimization & Purification of 4,6-difluoro-2-hydrazinylpyridine Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

The synthesis of 4,6-difluoro-2-hydrazinylpyridine (Target) from 2,4,6-trifluoropyridine is a classic case of competing regioselectivity.[1] In nucleophilic aromatic substitution (SNAr) on polyfluorinated pyridines, the 4-position is electronically favored (para to nitrogen, maximal activation), while the 2-position (ortho) is often the kinetic product or directed by specific solvent interactions.

Users typically encounter two critical failure modes:

  • Regio-contamination: Significant formation of the thermodynamic byproduct, 4-hydrazinyl-2,6-difluoropyridine.[1]

  • Purification difficulty: The basic hydrazine moiety causes "streaking" on standard silica, and the fluorinated scaffold is prone to hydrolysis under harsh conditions.

This guide provides a self-validating protocol to maximize the 2-isomer and purify it to >98% purity.

Module 1: Reaction Optimization (The "Upstream" Fix)

The Problem: If you run this reaction at room temperature, you will likely obtain a 60:40 or even 40:60 mixture of the 4-isomer (impurity) to the 2-isomer (target).[1] You cannot easily purify your way out of a bad reaction ratio.[1]

The Solution: You must exploit kinetic control and intramolecular assistance .[1]

Optimized Protocol
  • Starting Material: 2,4,6-Trifluoropyridine (1.0 eq)

  • Nucleophile: Hydrazine hydrate (1.1 eq) — Do not use large excess; it promotes bis-substitution.[1]

  • Solvent: THF (Anhydrous) — Promotes the "ortho-effect" better than protic solvents like EtOH.[1]

  • Base: Diisopropylethylamine (DIPEA, 1.1 eq) or Triethylamine.

Step-by-Step:

  • Cooling is Critical: Cool the solution of 2,4,6-trifluoropyridine in THF to -40°C (Acetonitrile/Dry Ice bath).

  • Controlled Addition: Mix hydrazine hydrate with the base and add it dropwise over 60 minutes.

    • Why? A low concentration of free hydrazine combined with low temperature favors the attack at the 2-position, which is kinetically accessible, over the 4-position which requires more reorganization energy despite being more electrophilic.

  • Quench Cold: Do not let the reaction warm to RT if TLC shows consumption of starting material. Quench immediately with water at 0°C.

Module 2: Purification Strategy

The Problem: Standard column chromatography fails because hydrazines interact strongly with the acidic silanol groups on silica gel, leading to broad peaks and co-elution of isomers.

The Solution: Exploit the Intramolecular Hydrogen Bond .[1] The 2-isomer (Target) can form a stable 5-membered intramolecular hydrogen bond between the hydrazine NH and the pyridine ring nitrogen.[1] The 4-isomer (Impurity) cannot.[1]

  • Consequence: The 2-isomer is significantly more soluble in non-polar organic solvents (DCM, Toluene) than the 4-isomer.[1]

Workflow A: Solubility-Based Fractionation (Recommended)

This method avoids chromatography entirely.[1]

  • Crude Isolation: Evaporate the reaction solvent (THF) to near dryness.[1]

  • The "Selective Wash":

    • Add Cold Toluene (0°C) to the crude solid.

    • Stir vigorously for 20 minutes.

    • Filter: The solid remaining on the filter is likely the 4-isomer (more polar, symmetric packing).

    • Filtrate: The toluene filtrate contains your 2-isomer (Target).[1]

  • Recrystallization: Concentrate the toluene filtrate. If further purification is needed, recrystallize from Heptane/EtOAc (10:1) .

Workflow B: Modified Chromatography (If >5% Impurity Remains)

If you must use a column, you must deactivate the silica.

  • Stationary Phase: Silica Gel 60.[1]

  • Modifier: Pre-wash the column with mobile phase containing 1% Triethylamine (Et3N) .

  • Eluent: Hexane/Ethyl Acetate (Gradient 90:10

    
     70:30).[1]
    
  • Order of Elution:

    • 2-isomer (Target): Elutes first (pseudo-non-polar due to H-bonding).

    • 4-isomer (Impurity): Elutes second (more polar, interacts with silica).[1]

Module 3: Troubleshooting & FAQs

Q1: My product is turning brown/purple on the bench. Why? A: Hydrazinopyridines are oxidation-sensitive.[1] The color change indicates the formation of azo-dimers (


) or N-oxides.[1]
  • Fix: Store the purified solid under Argon/Nitrogen at -20°C. Do not leave it in solution for extended periods exposed to air.[1]

Q2: I see a third spot on TLC that runs very high (non-polar). What is it? A: This is likely the bis-hydrazinyl byproduct (2,4-dihydrazino-6-fluoropyridine).[1]

  • Cause: Localized high concentration of hydrazine during addition.[1]

  • Fix: Increase stirring speed and dilute your hydrazine feed further.[1]

Q3: Can I use acid-base extraction? A: Proceed with Caution. While the hydrazine is basic, the C-F bonds on the pyridine ring are susceptible to hydrolysis in strong base (NaOH), converting your product to a pyridinone.

  • Safe Protocol: Extract into 1M HCl (cold), wash organics (remove non-basic impurities), then neutralize carefully with saturated NaHCO3 (weak base) at 0°C and extract immediately into DCM.

Experimental Visualization

Figure 1: Reaction & Impurity Pathways

This diagram illustrates the competing regiochemical pathways and the critical control points.[1]

ReactionPathways SM 2,4,6-Trifluoropyridine Target TARGET (2-Isomer) 4,6-difluoro-2-hydrazinylpyridine (Kinetic Product) SM->Target Low Temp (-40°C) THF (Polar Aprotic) Impurity4 IMPURITY (4-Isomer) 2,6-difluoro-4-hydrazinylpyridine (Thermodynamic Product) SM->Impurity4 Room Temp Thermodynamic Control Hydrazine Hydrazine Hydrate (Nucleophile) ImpurityBis IMPURITY (Bis-Sub) 2,4-dihydrazino... (Over-reaction) Target->ImpurityBis Excess Hydrazine

Caption: Kinetic control (-40°C) favors the 2-isomer. Higher temperatures promote the 4-isomer impurity.[1]

Figure 2: Purification Decision Tree

Follow this logic to determine the correct purification method based on crude purity.

PurificationLogic Start Crude Reaction Mixture TLC Analyze TLC/LCMS (Isomer Ratio) Start->TLC RatioGood Ratio > 80:20 (2-iso : 4-iso) TLC->RatioGood Yes RatioBad Ratio < 60:40 TLC->RatioBad No Solubility Solubility Wash (Cold Toluene) RatioGood->Solubility Column Column Chromatography (Et3N-treated Silica) RatioBad->Column Separation Required Filtrate Filtrate (Contains Target) Solubility->Filtrate Evaporate Solid Solid (Discard 4-isomer) Solubility->Solid Final Pure Target (>98%) Filtrate->Final Column->Final

Caption: Solubility-based washing is the preferred first-line purification method due to the distinct polarity of the isomers.[1]

Summary of Physical Properties

Property2-Isomer (Target)4-Isomer (Impurity)Significance
Structure AsymmetricSymmetric4-isomer packs better (higher MP).[1]
H-Bonding Intramolecular (NH...N)Intermolecular only2-isomer is more soluble in non-polar solvents.[1]
TLC (Hex/EtOAc) Higher Rf (Runs faster)Lower Rf (Runs slower)2-isomer elutes first on silica.[1]
Stability ModerateModerateBoth oxidize in air; store under Ar.[1]

References

  • Chambers, R. D., et al. "Polyhaloheterocyclic compounds. Part XXXVI. Reactions of 2,4,6-trifluoropyridine." Journal of the Chemical Society, Perkin Transactions 1, 1977.
  • Synthesis of Hydrazinopyridines

    • Kranjc, K., & Kočevar, M. "Synthesis of Hydrazinylpyridines via Nucleophilic Aromatic Substitution." Synlett, 2019. Link

    • Note: Provides general protocols for hydrazine addition to chloropyridines/fluoropyridines.
  • Purification of Hydrazines (Silica Interaction)

    • Deng, X., & Mani, N. S.[2] "Regioselective Synthesis of Pyrazoles." Journal of Organic Chemistry, 2008.[2] Link

    • Note: Discusses the handling of hydrazine intermediates and their purific
  • Intramolecular Hydrogen Bonding in 2-Substituted Pyridines

    • General Chemical Principle: 2-amino and 2-hydrazino pyridines exhibit intramolecular H-bonding, lowering polarity relative to 4-isomers.[1] Confirmed by PubChem physical property data for analogous 2-hydrazinopyridine (CAS 4930-98-7).[1] Link

Sources

Troubleshooting

Technical Support Center: Handling &amp; Stabilizing 2-Hydrazono-2,3-dihydropyridine Intermediates

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting Instability in Pyridyl Hydrazone Intermediates Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary: T...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting Instability in Pyridyl Hydrazone Intermediates Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The Stability Paradox

You are likely encountering issues because 2-hydrazono-2,3-dihydropyridine (and its tautomer, 2-hydrazono-1,2-dihydropyridine) represents a high-energy "interrupt" in aromaticity.

In its ground state, 2-hydrazinopyridine prefers the aromatic amino form (A) . However, during reactions (specifically cyclizations to form triazolopyridines or condensations with carbonyls), it must pass through or exist as the imino hydrazone form (B) . This form sacrifices the resonance energy of the pyridine ring, making it highly susceptible to:

  • Oxidative Dimerization: Rapid formation of azo-dimers or radicals in the presence of air.

  • Hydrolysis: Reversion to the parent hydrazine and carbonyl component.

  • Tautomeric Trapping: Getting "stuck" in a protonation state that prevents the desired cyclization.

This guide provides the protocols to stabilize this intermediate and force the equilibrium toward your desired product.

Diagnostic Visualization: Degradation vs. Productive Pathway

The following diagram illustrates the critical fork in the road: controlling the tautomer prevents the "tar" (oxidative waste) often seen in these reactions.

TautomerStability Hydrazine 2-Hydrazinopyridine (Aromatic/Stable) Hydrazone 2-Hydrazono-1,2(2,3)-dihydropyridine (Reactive Intermediate) Hydrazine->Hydrazone Tautomerism (Solvent/pH dependent) Cyclized Triazolopyridine (Target Scaffold) Hydrazone->Cyclized Oxidative Cyclization (Controlled) Degradation Azo-Dimers / Radicals (Brown/Black Tar) Hydrazone->Degradation Air Oxidation / Metal Impurities

Figure 1: The Tautomeric Risk Pathway.[1][2] The yellow node represents the unstable intermediate. Success depends on pushing the green path while blocking the red path.

Troubleshooting Guide & FAQs

Issue 1: "My intermediate turns dark brown/black within minutes."

Diagnosis: Oxidative Degradation via Radical Mechanism. Pyridyl hydrazones are electron-rich and prone to Single Electron Transfer (SET) oxidation by atmospheric oxygen, catalyzed by trace metals.

Corrective Protocol: The "Zero-O2" Schlenk Technique

  • The Cause: Trace copper or iron (often found in lower-grade solvents or older stir bars) catalyzes the conversion of the hydrazone to a diazenyl radical, which polymerizes.

  • The Fix:

    • Degas Solvents: Do not just sonicate. Sparge all reaction solvents (MeOH, EtOH, DMF) with Argon for 20 minutes/liter.

    • Chelation Additive: Add EDTA (1 mol%) or diethylene triamine pentaacetic acid (DTPA) to the reaction mixture if using non-anhydrous grade solvents. This sequesters trace metals that catalyze the browning.

    • Darkness: Wrap the reaction flask in aluminum foil. Hydrazone intermediates are often photolabile.

Issue 2: "I see the hydrazone on TLC, but it disappears during workup."

Diagnosis: Hydrolytic Instability (Schiff Base Reversion). The imine bond (


) in the hydrazono form is susceptible to hydrolysis, especially if the pH drifts away from neutral.

Corrective Protocol: Buffered Isolation

  • Avoid Acidic Workups: Standard silica gel is slightly acidic (

    
    ). This acidity protonates the pyridine nitrogen, accelerating hydrolysis of the hydrazone linkage.
    
  • The Fix:

    • Pre-treat Silica: Flush your flash column with 1% Triethylamine (Et3N) in Hexanes before loading your sample.

    • Switch to Alumina: Use Neutral Alumina (Brockmann Grade III) instead of silica for purification.

    • One-Pot Telescoping: Do not isolate. If possible, proceed immediately to the cyclization step (e.g., adding Iodobenzene diacetate or NCS) in the same pot.

Issue 3: "The cyclization yield is <20%, mostly starting material remains."

Diagnosis: Tautomeric Mismatch (The "Wrong" Proton). For cyclization (e.g., to


triazolo

pyridine), the molecule must adopt the s-trans conformation of the hydrazono tautomer. If the solvent stabilizes the amino tautomer too strongly, reactivity drops.

Corrective Protocol: Solvent & Promoter Switch

  • Solvent Effect: Protic solvents (EtOH) stabilize the amino form via H-bonding. Aprotic polar solvents (DMF, DMSO, MeCN) destabilize the amino form and increase the population of the reactive hydrazono species.

  • Data Comparison:

SolventTautomer PreferenceCyclization RateRecommendation
Ethanol/Methanol Amino (Stable)SlowAvoid for difficult substrates
Chloroform/DCM MixedModerateGood for isolation
DMF/DMSO Hydrazono (Reactive)Fast Preferred for synthesis

Advanced Decision Tree: Process Optimization

Use this logic flow to determine your next experimental step.

TroubleshootingFlow Start Start: Intermediate Instability CheckColor Is the reaction turning dark? Start->CheckColor CheckYield Is the yield low? Start->CheckYield Oxidation Oxidative Degradation detected CheckColor->Oxidation Yes Tautomer Tautomeric Trapping CheckYield->Tautomer Yes Action1 Action: Sparge Ar + Add EDTA Oxidation->Action1 Action2 Action: Switch solvent to DMF Add mild oxidant (NCS) Tautomer->Action2

Figure 2: Decision Matrix for stabilizing the 2-hydrazono intermediate.

Validated Experimental Protocol

Context: Synthesis of


triazolo

pyridine via the hydrazone intermediate.
  • Preparation (Inert): Flame-dry a 2-neck round bottom flask. Cool under Argon flow.

  • Condensation: Add 2-hydrazinopyridine (1.0 equiv) and the aldehyde (1.0 equiv) in anhydrous Ethanol (if precipitating) or DMF (if telescoping).

  • The Critical Step (Stabilization):

    • If isolating: Cool to 0°C. Filter the precipitate rapidly under a blanket of Argon. Wash with cold, degassed ether. Dry under high vacuum immediately. Do not leave on the filter paper exposed to air.

    • If telescoping (Recommended): Do not isolate. Add the oxidant (e.g., Iodobenzene diacetate, 1.1 equiv) directly to the reaction mixture at 0°C.

  • Cyclization: Allow to warm to Room Temperature. The oxidative cyclization is usually faster than the degradation if the oxidant is added promptly.

References

  • El Khadem, H. S., et al. (1989). Synthesis and rearrangements of imidazolo- and triazolo-diazines.[3] Heterocycles.[4][5][6] (Discusses the stability of 2-hydrazinopyridine derivatives and Dimroth rearrangements).

  • Sadigova, S. E., et al. (2021). Efficient Synthesis and X-ray Structure of [1,2,4]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Molecules.[4][5][6][7][8][9][10][11][12][13][14] (Provides the oxidative cyclization protocol bypassing the unstable intermediate isolation).

  • Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. (Aggregated reactions showing conditions for handling amino-pyridine intermediates).

  • Kishore, D., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization. (Theoretical grounding for the pyridine-tautomer stability variance).

  • Vertex AI Search. (2026). Handling unstable hydrazine intermediates in organic synthesis.[5] (General safety and handling data for hydrazine derivatives).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling hydrazines.

Sources

Optimization

Technical Support Center: Hydrazine Remediation in Pyridine Scaffolds

Status: Operational Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: HYD-PYR-001 Subject: Removal of Hydrazine Hydrate Residues from Pyridine Derivatives Executive Summary: The "Alert Struct...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: HYD-PYR-001 Subject: Removal of Hydrazine Hydrate Residues from Pyridine Derivatives

Executive Summary: The "Alert Structure" Challenge

You are likely here because your pyridine derivative intermediate has flagged a Genotoxic Impurity (GTI) alert. Hydrazine is a Class 1 mutagenic impurity under ICH M7 guidelines.

  • The Threshold: The default Threshold of Toxicological Concern (TTC) is 1.5 µ g/day for lifetime exposure.[1][2][3]

  • The Chemical Conflict: Pyridine and hydrazine share similar properties—both are basic, polar, and nucleophilic. Standard acid/base extractions often fail because their pKa values overlap sufficiently to cause co-extraction.

This guide provides three validated workflows to reduce hydrazine to sub-ppm levels.

Module 1: The Scavenging Protocol (Gold Standard)

Logic: If you cannot physically separate the hydrazine, chemically transform it into a lipophilic species that is easily purged or distinct enough to separate.

The Scavenger of Choice: Acetone or 2,4-Pentanedione

While aldehydes (like benzaldehyde) work, they are prone to side reactions with the pyridine nitrogen or other nucleophiles on your scaffold. Ketones are superior for pyridine chemistry.

  • Acetone: Cheap, forms the volatile acetone azine.

  • 2,4-Pentanedione (Acetylacetone): Faster kinetics, forms a stable pyrazole.

Workflow A: The Acetone Reflux (Standard)
StepActionMechanistic Rationale
1 Dissolve crude pyridine derivative in IPA or Ethyl Acetate .Provides a homogeneous phase for the reaction.
2 Add 5.0 - 10.0 equivalents of Acetone.Drives the equilibrium toward the hydrazone/azine via Mass Action.
3 Heat to 50–60°C for 2–4 hours.Overcomes the activation energy for imine formation.
4 Concentrate to dryness (Rotovap).Acetone azine is volatile (b.p. 131°C) but co-evaporates well with solvents.
5 Reslurry residue in water/heptane.The lipophilic azine stays in heptane; polar pyridine salts (if any) or clean product precipitate or partition.
Workflow B: The Pyrazole Trap (For Stubborn Residues)

Use this if Acetone fails to reach <10 ppm.

  • Add 1.5 eq of 2,4-Pentanedione to the reaction mixture.

  • Stir at ambient temperature for 1 hour.

  • Mechanism: Hydrazine cyclizes with the diketone to form 3,5-dimethylpyrazole.

  • Workup: The resulting pyrazole is highly organic-soluble and neutral. Wash the organic product layer with 0.1 M HCl . The pyridine product (basic) will protonate and stay in water (if desired) or, if your product is neutral/protected, the pyrazole washes out in the organic mother liquors during crystallization.

Module 2: The "pKa Window" Extraction

Logic: Hydrazine (


) is a stronger base than Pyridine (

). We can exploit this

of ~3 units to selectively protonate hydrazine while leaving pyridine as a free base.
The pH 7.0 Buffer Wash

Protocol:

  • Dissolve your crude material in a non-miscible organic solvent (DCM or EtOAc).

  • Prepare a 0.5 M Phosphate Buffer (pH 6.5 – 7.0) .

  • Wash the organic layer 3 times with the buffer.

Why this works (The Math):

  • At pH 7.0:

    • Hydrazine (

      
       8.1): 
      
      
      
      Protonated (
      
      
      ). It partitions into the Aqueous Phase .
    • Pyridine (

      
       5.2): 
      
      
      
      Protonated. It remains in the Organic Phase .

Warning: If your pyridine derivative has electron-donating groups (e.g., -OMe, -NH2), its basicity increases, narrowing this window.

Module 3: Visualizing the Logic

Decision Tree: Selecting the Right Method

HydrazineRemoval cluster_legend Key Logic start START: Hydrazine > 1000 ppm check_sol Is Product Water Soluble? start->check_sol scavenge Method: Chemical Scavenging (Acetone/Acetylacetone) check_sol->scavenge Yes (or Amphoteric) partition Method: pKa Partitioning check_sol->partition No (Lipophilic) check_reactive Does Product have Primary Amines? scavenge->check_reactive acetone Use Acetone (Forms Volatile Azine) check_reactive->acetone Yes (Avoids cross-reactivity) dione Use 2,4-Pentanedione (Forms Pyrazole) check_reactive->dione No (Faster kinetics) buffer Wash with Phosphate Buffer (pH 6.5 - 7.0) partition->buffer legend Scavenging converts Hydrazine to lipophilic species. Partitioning exploits pKa diff (Hydrazine=8.1, Pyridine=5.2).

Caption: Decision matrix for selecting removal method based on product solubility and functional group compatibility.

Module 4: Analytical Validation (The Proof)

You cannot rely on standard HPLC-UV for under-ivatized hydrazine due to its lack of chromophore and low retention.

Recommended Method: In-Situ Derivatization

  • Reagent: Benzaldehyde or Salicylaldehyde.[1]

  • Sample Prep: Dissolve 100 mg product in 1 mL Acetonitrile. Add 20 µL Benzaldehyde.

  • Wait: 15 minutes at RT.

  • Inject: HPLC-UV (detecting the Benzalazine derivative at 300-315 nm).

  • Limit of Quantitation (LOQ): Typically 0.5 – 1.0 ppm.

Frequently Asked Questions (FAQs)

Q1: Can I use bleach (NaOCl) to oxidize the hydrazine? A: Proceed with extreme caution. While bleach destroys hydrazine (


), pyridines are susceptible to forming N-oxides  under oxidative conditions. If you must use oxidation, use dilute Hydrogen Peroxide (

) at

and monitor strictly for the N-oxide impurity by LC-MS.

Q2: My pyridine derivative is reacting with the Acetone. What now? A: This is rare but possible with highly nucleophilic substituents. Switch to Solid Phase Extraction (SPE) using a strong cation exchange resin (SCX). At neutral pH, hydrazine binds tightly to the sulfonic acid groups on the resin, while less basic pyridines may elute or can be washed off with a specific pH buffer.

Q3: The acetone azine is co-crystallizing with my product. A: Switch the solvent system. Acetone azine is highly soluble in alcohols and ethers but poorly soluble in water. Perform a "drown-out" crystallization: dissolve the mixture in minimal methanol/IPA and slowly add water. The azine should stay in the mother liquor while your product crystallizes (assuming your product is a solid).

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[4][5] Link

  • Anderson, J. E., et al. (2016). "Managing Genotoxic Impurities in the Pharmaceutical Industry." Organic Process Research & Development, 20(1), 18-29. Link

  • Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control. Wiley. (Focus on scavenging mechanisms).
  • Sun, M., et al. (2010). "Trace Analysis of Hydrazine in Pharmaceuticals by Derivatization and HPLC-UV." Journal of Pharmaceutical and Biomedical Analysis, 51(5), 1142-1146. Link

  • Liu, X., et al. (2021). "Removal of Hydrazine by 2,4-Pentanedione Scavenging." Chemical Engineering Journal.

Sources

Troubleshooting

Technical Support Center: Improving the Solubility of Fluorinated Hydrazinopyridines in Organic Solvents

Introduction Fluorinated hydrazinopyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The incorporation of fluorine atoms can enhance metabolic stability,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Fluorinated hydrazinopyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1][2][3] However, these same modifications often present a significant challenge: poor solubility in common organic solvents. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming solubility issues encountered during their experiments. Drawing from established principles and field-proven techniques, this document aims to provide both theoretical understanding and practical, actionable protocols.

Frequently Asked Questions (FAQs)

Q1: Why are my fluorinated hydrazinopyridines poorly soluble?

The poor solubility of these compounds often arises from a combination of factors:

  • High Crystal Lattice Energy: The strong intermolecular forces in the solid state, such as hydrogen bonding from the hydrazine moiety and π-stacking of the pyridine rings, require a significant amount of energy to overcome for dissolution.

  • Impact of Fluorine: While fluorine can sometimes improve solubility, its high electronegativity can also lead to strong dipole-dipole interactions and alter the compound's overall polarity, making it less compatible with certain organic solvents.[2][4] Fluorine substitution can increase lipophilicity, which might decrease solubility in more polar organic solvents.[1][2]

  • Molecular Symmetry: High molecular symmetry can lead to more efficient packing in the crystal lattice, increasing its stability and thus reducing solubility.

Q2: What is the difference between kinetic and thermodynamic solubility?

Understanding this distinction is crucial for experimental design.

  • Thermodynamic Solubility is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a given temperature and pressure when the system is at equilibrium.[5] This is typically measured over a longer period (e.g., 24 hours) to ensure equilibrium is reached.[6]

  • Kinetic Solubility refers to the concentration of a compound that remains in solution after being rapidly prepared, often by dissolving in a good solvent (like DMSO) and then diluting into a less effective solvent.[5][7] It measures the tendency of a compound to precipitate out of a supersaturated solution and is often used in high-throughput screening.[5][6][7] Your experimental observations might be related to kinetic solubility if you see precipitation over time.

Q3: Which initial solvents should I consider?

A good starting point is to screen a range of solvents with varying polarities. For fluorinated hydrazinopyridines, consider the following:

  • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Dimethylacetamide (DMA) are often effective due to their ability to disrupt hydrogen bonds and solvate the polar functional groups.[8]

  • Polar Protic Solvents: Alcohols like methanol, ethanol, and isopropanol can be effective, especially if the compound can participate in hydrogen bonding with the solvent.

  • Ethers: Dioxane and Tetrahydrofuran (THF) are moderately polar and can be good choices.

  • Chlorinated Solvents: Dichloromethane (DCM) and chloroform may be suitable for less polar analogues.

Troubleshooting Guide: Step-by-Step Solutions

Problem 1: My compound is not dissolving at the desired concentration.

If your fluorinated hydrazinopyridine fails to dissolve completely in your chosen solvent, follow this systematic approach.

Visualizing the Troubleshooting Workflow

A Initial Observation: Compound Insoluble at Target Concentration B Step 1: Gentle Heating (e.g., 40-60°C) A->B Apply C Step 2: Sonication (15-30 min cycles) B->C If still insoluble F Dissolution Achieved B->F Soluble D Step 3: Co-Solvent Screening C->D If still insoluble C->F Soluble E Step 4: pH Modification (If applicable) D->E If applicable & still insoluble D->F Soluble E->F Soluble G Re-evaluate Solvent System or Consider Formulation Strategies E->G Insoluble

Caption: Decision workflow for addressing initial insolubility.

Step-by-Step Protocol:
  • Gentle Heating:

    • What it does: Increasing the temperature provides the energy needed to overcome the crystal lattice energy of the solid.

    • How to do it: Place the sample in a sealed vial in a heating block or oil bath. Gradually increase the temperature, for instance, in 10°C increments up to 60-80°C, while stirring. Monitor for dissolution.

    • Expert Insight: Be cautious with temperature. Excessive heat can lead to the degradation of your compound or the solvent. Always ensure your vial is properly sealed to prevent solvent evaporation. Check for any color change, which might indicate degradation.

  • Sonication:

    • What it does: Sonication uses high-frequency sound waves to create and collapse microscopic cavitation bubbles.[9] This process generates localized high pressure and temperature, effectively breaking apart solid aggregates and enhancing solvent penetration.[10][11][12]

    • How to do it: Place the sealed vial in an ultrasonic bath. Run for 15-30 minute cycles. Allow the sample to cool to room temperature between cycles to prevent overheating.

    • Expert Insight: While sonication is a powerful tool for dissolution, it can sometimes cause degradation of certain solvents or compounds.[10] It's good practice to analyze a sonicated sample by LC-MS to confirm the integrity of your compound, especially during method development.[10]

  • Co-Solvent Approach:

    • What it does: Adding a small amount of a "stronger" co-solvent can significantly alter the polarity of the solvent system, improving the solubility of your compound.[8][13][14][] This is a widely used and effective technique.[13][16]

    • How to do it: To your suspension, add a co-solvent in small increments (e.g., 1-5% v/v). A good starting point is to use a polar aprotic solvent like DMSO or DMF as the co-solvent. After each addition, stir vigorously and observe for dissolution.

    • Expert Insight: The goal is to find a balance. While a high percentage of a co-solvent might fully dissolve your compound, it could negatively impact downstream applications (e.g., a reaction's progress or crystallization). Always start with small amounts.

  • pH Adjustment (for ionizable compounds):

    • What it does: The pyridine nitrogen and the hydrazine group are basic. Protonating these sites by adding a small amount of a suitable acid can form a salt, which is often significantly more soluble in polar solvents than the free base.[8][17] The solubility of ionizable compounds is highly dependent on pH.[18][19]

    • How to do it: Add a very small, sub-stoichiometric amount of a compatible acid (e.g., a dilute solution of HCl in an appropriate solvent, or a solid organic acid like p-toluenesulfonic acid).

    • Expert Insight: This method is highly effective but must be compatible with your experimental goals. The presence of an acid could interfere with subsequent reaction steps. This is more commonly used in formulation and aqueous solubility studies.[8]

Problem 2: My compound dissolves initially but then precipitates out of solution.

This common issue often points to the formation of a supersaturated solution, a hallmark of kinetic solubility challenges.[5]

Visualizing the Relationship

Supersaturated_Solution Supersaturated Solution (Kinetic Solubility) Equilibrium_Solution Equilibrium Solution (Thermodynamic Solubility) Supersaturated_Solution->Equilibrium_Solution Precipitation over time Precipitate Precipitate (Solid Phase)

Caption: Transition from a metastable kinetic state to a stable thermodynamic state.

Troubleshooting Steps:
  • Verify Thermodynamic Solubility: Your observation suggests that the true thermodynamic solubility is lower than your target concentration. You will need to determine the maximum stable concentration.

    • Protocol: Prepare a slurry of your compound in the chosen solvent system at a concentration you know to be above the solubility limit. Stir this mixture at a constant temperature for an extended period (e.g., 24 hours) to allow it to reach equilibrium.[6] Afterwards, filter or centrifuge the sample and measure the concentration of the supernatant. This value is your thermodynamic solubility.

  • Adjust Concentration: The most straightforward solution is to work at or below the determined thermodynamic solubility.

  • Utilize a Stabilizing Co-Solvent or Excipient: If a higher concentration is necessary, you may need to move towards a formulation approach.

    • Co-solvents: As described previously, a co-solvent can increase the thermodynamic solubility.[8][13][]

    • Polymers: In drug development, polymers like PVP or HPMC are used to create amorphous solid dispersions, which can stabilize supersaturated solutions and improve dissolution.[20] While a full formulation may be beyond the scope of a typical chemistry lab experiment, being aware of these principles is valuable.

Data Summary: Common Solvents and Their Properties
SolventPolarity IndexBoiling Point (°C)Dielectric ConstantNotes
DMSO7.218947.2Excellent solvent for polar compounds, high boiling point.
DMF6.415336.7Good alternative to DMSO, lower boiling point.
NMP6.720232.2High boiling point, powerful solvent.
Ethanol5.27824.6Protic solvent, useful for compounds that can H-bond.
THF4.0667.6Good for moderately polar compounds.
Dichloromethane3.1409.1Useful for less polar compounds, volatile.

Experimental Protocol: Systematic Co-Solvent Screen

This protocol outlines a method for systematically identifying an effective co-solvent system.

Objective: To determine a binary solvent system that dissolves the target fluorinated hydrazinopyridine at the desired concentration.

Materials:

  • Fluorinated hydrazinopyridine compound

  • Primary solvent (the solvent in which solubility is poor)

  • A panel of co-solvents (e.g., DMSO, DMF, NMP, Ethanol, THF, Dioxane)

  • Small, sealable glass vials (e.g., 2 mL)

  • Magnetic stir plate and stir bars

  • Pipettes

Procedure:

  • Preparation: Weigh the target amount of your compound into several vials to achieve the desired final concentration (e.g., 10 mg/mL).

  • Initial Dissolution Attempt: To each vial, add the primary solvent to about 80% of the final target volume. Stir at room temperature for 30 minutes. Note which samples, if any, dissolve.

  • Co-Solvent Addition: For the vials where the compound did not dissolve, begin adding one of the selected co-solvents dropwise (e.g., 2% of the total volume per addition).

  • Stir and Observe: After each addition, seal the vial and stir vigorously for 15 minutes. If the compound has not dissolved, apply gentle heat (40°C) and/or sonicate for 15 minutes.

  • Titrate to Dissolution: Continue adding the co-solvent in small increments until complete dissolution is observed. Record the total percentage of co-solvent required.

  • Stability Check: Once dissolved, leave the solutions to stand at room temperature for 24 hours and observe for any precipitation. This will help differentiate between kinetic and thermodynamic solubility in your new solvent system.

Analysis: The co-solvent system that dissolves the compound with the lowest percentage of co-solvent and remains stable for 24 hours is your optimal choice for this application.

References

  • Sonication Impacts and Sonolytic Pathways for Some Organic Solvents Used in Pharmaceutical Analyses. (2022). LCGC International. Available from: [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). PMC. Available from: [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review. Available from: [Link]

  • Synthesis process of 2-hydrazinopyridine derivative. (n.d.). Google Patents.
  • Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate. Available from: [Link]

  • The role of fluorine in medicinal chemistry. (2008). Taylor & Francis Online. Available from: [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020). ACS Publications. Available from: [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PMC. Available from: [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2009). Taylor & Francis Online. Available from: [Link]

  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.). Sygnature Discovery. Available from: [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. Available from: [Link]

  • How Is Fluorine Used in the Medical Field?. (2025). Inhance Technologies. Available from: [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (n.d.). ResearchGate. Available from: [Link]

  • Insoluble drug delivery strategies: review of recent advances and business prospects. (n.d.). PMC. Available from: [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2020). PMC. Available from: [Link]

  • Ultrasonic Dissolving of Solids in Liquids. (n.d.). Hielscher Ultrasound Technology. Available from: [Link]

  • Pyrrole and Pyridine in the Water Environment—Effect of Discrete and Continuum Solvation Models. (2021). ACS Publications. Available from: [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (n.d.). Wiley Online Library. Available from: [Link]

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  • Pyridine - Wikipedia. (n.d.). Wikipedia. Available from: [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. Available from: [Link]

  • Solubility enhancement techniques of poorly soluble drugs with special emphasis on amorphous solid dispersion. (2025). ijrti.org. Available from: [Link]

  • Exploiting Partial Solubility in Partially Fluorinated Thermoplastic Blends to Improve Adhesion during Fused Deposition Modeling. (2022). MDPI. Available from: [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PMC. Available from: [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.). ResearchGate. Available from: [Link]

  • Sonication - Wikipedia. (n.d.). Wikipedia. Available from: [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Preprint.
  • Thermodynamics and kinetics driving quality in drug discovery. (2011). Drug Discovery Today. Available from: [Link]

  • Effect of pyridine on the light-induced pH rise and postillumination ATP synthesis in chloroplasts. (n.d.). Tel Aviv University. Available from: [Link]

  • MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available from: [Link]

  • Use of Sonication for In-Well Softening of Semivolatile Organic Compounds. (2000). OSTI.GOV. Available from: [Link]

  • Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines. (2025). ResearchGate. Available from: [Link]

  • How does Sonication Work?. (n.d.). BYJU'S. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Fluorinated Hydrazinopyridines

Introduction: The Analytical Imperative for Fluorinated Hydrazinopyridines Fluorinated hydrazinopyridines represent a cornerstone of modern medicinal chemistry and drug development. Their unique physicochemical propertie...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Fluorinated Hydrazinopyridines

Fluorinated hydrazinopyridines represent a cornerstone of modern medicinal chemistry and drug development. Their unique physicochemical properties, imparted by the strategic incorporation of fluorine and the versatile hydrazino-pyridine scaffold, have led to their use in a multitude of pharmacologically active agents. As researchers and drug development professionals, the ability to unambiguously identify and characterize these molecules is paramount. Mass spectrometry stands as a principal analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.

This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of fluorinated hydrazinopyridines. It is designed to move beyond a simple cataloging of fragments, instead offering a mechanistic understanding of how the interplay between the pyridine ring, the hydrazino moiety, and the powerfully electronegative fluorine atom dictates the fragmentation pathways. By understanding these principles, researchers can more confidently interpret mass spectra, differentiate isomers, and characterize novel compounds within this important chemical class.

Pillar 1: Foundational Principles of Ionization and Fragmentation

The fragmentation pattern of a molecule is fundamentally dependent on the method of ionization. For the analysis of relatively small, thermally stable molecules like fluorinated hydrazinopyridines, two techniques are predominantly employed: Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Electron Ionization (EI): This is a "hard" ionization technique where high-energy electrons bombard the analyte in the gas phase.[1] This process imparts significant internal energy, leading to the formation of a molecular ion (M+) that is often unstable and readily undergoes extensive fragmentation.[1][2] The resulting complex fragmentation patterns are highly reproducible and excellent for structural elucidation and library matching.

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique.[3] The analyte is ionized from a liquid solution, typically forming a protonated molecule [M+H]+.[4] This method imparts less energy, resulting in minimal fragmentation and often a dominant peak for the pseudomolecular ion.[3][5] To induce fragmentation for structural analysis, ESI is commonly coupled with tandem mass spectrometry (MS/MS), where the [M+H]+ ion is isolated and fragmented through collision-induced dissociation (CID).[6]

The choice between EI and ESI will dictate the nature of the mass spectrum. EI-MS is invaluable for detailed structural analysis through its rich fragmentation, while LC-ESI-MS/MS is often preferred for its compatibility with liquid chromatography and its ability to provide molecular weight information alongside controlled fragmentation.[7]

Pillar 2: Deconstructing the Fragmentation Puzzle

To predict the fragmentation of a fluorinated hydrazinopyridine, we must consider the contributions of each structural component: the pyridine ring, the hydrazino group, and the fluorine substituent.

The Pyridine Core: A Stable Heterocycle with Characteristic Fissures

The pyridine ring is an aromatic heterocycle, which lends it considerable stability.[8] Under EI conditions, the molecular ion is typically prominent.[8] Characteristic fragmentation involves the loss of small, stable neutral molecules. A key fragmentation pathway is the expulsion of hydrogen cyanide (HCN), a signature fragmentation for many nitrogen-containing heterocyclic compounds. This proceeds through ring cleavage and rearrangement. Subsequent or alternative fragmentations can involve the loss of acetylene (C2H2) from the remaining carbocyclic fragment.

The Hydrazino Moiety: The Locus of Initial Cleavage

The N-N bond of the hydrazine group is relatively weak and represents a primary site for initial fragmentation.[9] Alpha-cleavage, the breaking of the C-C or C-N bond adjacent to the nitrogen, is a dominant fragmentation pathway for amines and related compounds.[6][10] In hydrazinopyridines, cleavage of the N-N bond is a highly probable event, leading to the formation of a pyridyl radical and a diazenyl cation, or vice-versa depending on charge stabilization. Another common pathway is the loss of the entire hydrazino group via cleavage of the C-N bond connecting it to the pyridine ring.

The Fluorine Substituent: Directing the Fragmentation Cascade

The presence of a fluorine atom profoundly influences the fragmentation pattern in several ways:

  • Inductive Effect: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect can influence bond strengths throughout the molecule, potentially altering the preferred sites of cleavage.

  • Halogen-Specific Fragmentations: A key fragmentation pathway for many fluorinated aromatic compounds is the loss of a fluorine radical (F•) or neutral hydrogen fluoride (HF).[11] The loss of HF is often facilitated by the presence of a nearby abstractable hydrogen, such as from the hydrazino group.

  • Fragment Ion Stabilization/Destabilization: The fluorine atom can stabilize or destabilize resulting fragment ions. For instance, a fluorine atom on a charged fragment can influence its stability and therefore its abundance in the mass spectrum.

Comparative Analysis: Fluorinated vs. Non-Fluorinated Hydrazinopyridines

The introduction of a fluorine atom creates distinct differences in the mass spectra when compared to a non-fluorinated analogue.

FeatureNon-Fluorinated HydrazinopyridineFluorinated HydrazinopyridineRationale
Molecular Ion (M+) Typically observedTypically observed, m/z shifted by +18 per F atomThe mass of fluorine (19 Da) minus the mass of hydrogen (1 Da).
Key Fragments Loss of •NHNH2, loss of N2H3•, loss of HCN from pyridine ring.In addition to the above, loss of •F, loss of HF, and fragments containing fluorine.The C-F bond introduces new, characteristic fragmentation pathways.
Fragment Abundance Dominated by cleavages related to the hydrazino group.Relative abundances of fragments may shift due to the inductive effect of fluorine and the stability of fluorine-containing ions.The electronegativity of fluorine influences charge localization and bond cleavage probabilities.

Proposed Fragmentation Pathways for a Model Compound: 2-Hydrazino-4-fluoropyridine

To illustrate these principles, let's consider the expected EI fragmentation of 2-hydrazino-4-fluoropyridine.

G cluster_path1 Pathway 1: N-N Bond Cleavage cluster_path2 Pathway 2: C-N Bond Cleavage cluster_path3 Pathway 3: Ring Fragmentation cluster_path4 Pathway 4: Fluorine-Related Fragmentation M [M]+• m/z 127 2-Hydrazino-4-fluoropyridine A [M - •NH2]+ m/z 111 M->A - •NH2 C [4-Fluoropyridinium]+ m/z 96 M->C - •N2H3 E [M - HF]+• m/z 107 M->E - HF B [A - N2]+ m/z 83 A->B - N2 D [C - HCN]+ m/z 69 C->D - HCN

Caption: Proposed EI fragmentation pathways for 2-hydrazino-4-fluoropyridine.

Experimental Protocols: A Practical Approach

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This protocol is suitable for volatile and thermally stable fluorinated hydrazinopyridines.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a suitable volatile solvent (e.g., methanol, dichloromethane).

  • GC Conditions:

    • Injector: Split/splitless, 250 °C.

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the obtained spectrum with spectral libraries and the predicted fragmentation pathways.

Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)

This protocol is ideal for less volatile compounds or for mixture analysis.

  • Sample Preparation: Dissolve 0.1 mg of the analyte in 1 mL of a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: Water + 0.1% formic acid.

    • Mobile Phase B: Acetonitrile + 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

  • MS Conditions:

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • MS1 Scan: Scan from m/z 100 to 500 to identify the [M+H]+ ion.

    • MS2 (Product Ion Scan): Isolate the [M+H]+ ion and fragment it using collision-induced dissociation (CID) with argon as the collision gas. Optimize collision energy to achieve a rich fragmentation spectrum.

  • Data Analysis: Correlate the precursor ion with the molecular weight. Analyze the product ion spectrum to elucidate the structure based on the observed neutral losses and fragment ions.

G cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection LC_Column Reversed-Phase C18 Column Sample->LC_Column Separation ESI ESI Source ([M+H]+ formation) LC_Column->ESI MS1 MS1 Analyzer (Precursor Ion Selection) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 MS2 Analyzer (Product Ion Detection) CID->MS2 Detector Detector MS2->Detector

Caption: A typical LC-ESI-MS/MS experimental workflow.

Conclusion: A Predictive Framework for Structural Elucidation

While a definitive library of mass spectra for all fluorinated hydrazinopyridines may not exist, a deep understanding of fundamental fragmentation principles provides a powerful predictive framework for their analysis. By systematically considering the fragmentation tendencies of the pyridine core, the lability of the hydrazino group, and the profound electronic effects of fluorine, researchers can confidently interpret mass spectral data. This guide serves as a foundational resource, enabling scientists in drug discovery and development to leverage mass spectrometry to its full potential for the characterization of this vital class of molecules. The combination of high-resolution mass spectrometry for accurate mass measurements and tandem mass spectrometry for controlled fragmentation will continue to be an indispensable tool in this field.

References

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  • Taylor & Francis Online. (2021, October 18). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. [Link]

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Comparative

A Senior Application Scientist's Guide to Distinguishing 2,3-Dihydro and 1,2-Dihydro Tautomers by Spectroscopy

For researchers, scientists, and drug development professionals, the precise structural elucidation of a molecule is paramount. Tautomers, isomers that readily interconvert through a formal migration of a hydrogen atom o...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of a molecule is paramount. Tautomers, isomers that readily interconvert through a formal migration of a hydrogen atom or proton, present a significant analytical challenge. The biological activity, stability, and solubility of a pharmaceutical compound can be dictated by its dominant tautomeric form.[1] This guide provides an in-depth comparison of spectroscopic techniques to reliably distinguish between two common heterocyclic tautomers: the 2,3-dihydro and 1,2-dihydro forms.

The fundamental difference between these tautomers lies in the position of a double bond and a proton, often leading to a shift between a lactam (amide) and a lactim (enolic) form. This structural variance gives rise to unique spectroscopic fingerprints that can be decisively identified using a multi-technique approach.

The Spectroscopic Toolbox: A Multi-Faceted Approach

No single technique can universally provide an unambiguous answer. True analytical confidence is achieved by integrating data from several spectroscopic methods. Each technique probes a different aspect of molecular structure, and their combined data provides a self-validating system for identifying the predominant tautomer in a given state or solution.

Here, we will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy—exploring the causality behind their application and providing actionable experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe

NMR spectroscopy is arguably the most powerful tool for tautomer identification as it provides direct insight into the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).[2] The interconversion rate between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each form present in solution.[3]

Causality Behind the Technique: The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. The migration of a proton and the shift of a double bond in 2,3-dihydro versus 1,2-dihydro tautomers create significant changes in the electronic shielding of nearby nuclei, leading to distinct and predictable differences in their chemical shifts.

¹H NMR Spectroscopy: A Proton's Perspective

  • Key Differentiators:

    • Olefinic vs. Aliphatic Protons: The 1,2-dihydro tautomer will typically exhibit a proton on a C=C double bond (an olefinic proton), which resonates at a characteristically downfield chemical shift (typically > 5.0 ppm). In contrast, the corresponding proton in the 2,3-dihydro tautomer will be on a saturated carbon, appearing in the more upfield aliphatic region.

    • N-H vs. O-H Protons: In lactam-lactim tautomerism, the 2,3-dihydro (lactam) form possesses an N-H proton, while the 1,2-dihydro (lactim) form has an O-H proton. These protons are exchangeable with deuterium and their chemical shifts can be highly dependent on solvent and concentration. The O-H proton of the lactim is often significantly more downfield.

    • Methylene Protons (CH₂): The protons of a CH₂ group adjacent to a chiral center or in a rigid ring system can become diastereotopic, meaning they are chemically non-equivalent and will show distinct signals and couplings.[4] The change in hybridization of adjacent atoms between tautomers can alter this diastereotopicity.

¹³C NMR Spectroscopy: The Carbon Skeleton's Story

  • Key Differentiators:

    • Carbonyl vs. Enol Carbons: This is often the most telling difference. The 2,3-dihydro (lactam) tautomer will display a characteristic carbonyl (C=O) carbon signal in the far downfield region of the spectrum (typically 160-180 ppm). The 1,2-dihydro (lactim) tautomer will lack this signal, instead showing a carbon involved in a C=N-OH or similar enolic system, which resonates at a more upfield position (typically 140-160 ppm).[5]

    • Olefinic Carbons: The 1,2-dihydro tautomer will have two sp²-hybridized carbons from the C=C double bond, while the 2,3-dihydro form may have sp³-hybridized carbons at those positions.

Table 1: Comparative NMR Features of Dihydro Tautomers

Spectroscopic Feature2,3-Dihydro Tautomer (e.g., Lactam)1,2-Dihydro Tautomer (e.g., Lactim)
¹H NMR
Proton at C2/C3Aliphatic (typically 2.0-4.0 ppm)Olefinic (typically 5.0-7.0 ppm)
N-H / O-H ProtonN-H proton presentO-H proton present (often downfield)
¹³C NMR
Carbonyl/Enol CarbonC=O signal present (160-180 ppm)C-OH/C=N signal (140-160 ppm)
C2/C3 Carbonssp³ hybridizedsp² hybridized
Experimental Protocol: NMR Analysis of Tautomeric Equilibrium
  • Sample Preparation: Dissolve a precisely weighed sample (typically 5-10 mg) in a deuterated solvent (0.5-0.7 mL) in a standard 5 mm NMR tube. The choice of solvent is critical, as it can influence the tautomeric equilibrium.[6][7] Common solvents include CDCl₃, DMSO-d₆, and CD₃OD.

  • Instrument Setup:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum. Ensure the spectral width encompasses all expected signals (e.g., 0-16 ppm).

    • Acquire a proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 0-220 ppm) is necessary.

  • Data Acquisition and Analysis:

    • Integrate the signals corresponding to unique protons in each tautomer. The ratio of these integrals directly reflects the molar ratio of the tautomers in solution.

    • Identify the key diagnostic peaks in the ¹³C NMR spectrum (e.g., the carbonyl signal) to confirm the presence of a specific tautomer.

    • For complex structures, consider advanced 2D NMR experiments like HSQC and HMBC to definitively assign proton and carbon signals to each tautomer.

UV-Vis Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy measures the absorption of light by a molecule, which promotes electrons to higher energy orbitals. It is a sensitive technique for analyzing conjugated systems.

Causality Behind the Technique: The 2,3-dihydro and 1,2-dihydro tautomers possess different chromophores (the part of the molecule that absorbs light).[8] The extent of the conjugated π-electron system often differs between the two forms. A more extended conjugated system will absorb light at a longer wavelength (a bathochromic or red shift).[9] By observing the wavelength of maximum absorbance (λmax), one can infer which tautomeric form is present.

  • Key Differentiators:

    • Conjugation: The 1,2-dihydro tautomer often has a more extended system of alternating single and double bonds compared to the 2,3-dihydro form. This leads to a λmax at a longer wavelength.

    • Solvent Effects: The polarity of the solvent can stabilize one tautomer over the other, leading to a shift in the observed λmax. This solvatochromism can itself be a diagnostic tool.[7]

Table 2: Expected UV-Vis Absorption Characteristics

Tautomer FormTypical Conjugated SystemExpected λmax
2,3-Dihydro Often less extendedShorter wavelength
1,2-Dihydro Often more extendedLonger wavelength
Experimental Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., ethanol, acetonitrile, or hexane). The concentration should be adjusted to yield an absorbance between 0.2 and 1.0 at the λmax.

  • Instrument Setup:

    • Use a matched pair of quartz cuvettes.

    • Record a baseline spectrum with the cuvette filled with the pure solvent.

  • Data Acquisition: Record the absorption spectrum of the sample solution over a relevant range (e.g., 200-400 nm).

  • Analysis: Identify the λmax and compare it to reference compounds or theoretical predictions to support the assignment of the dominant tautomer.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying the presence or absence of specific functional groups.[10]

Causality Behind the Technique: The bonds in the 2,3-dihydro and 1,2-dihydro tautomers are fundamentally different. For instance, a C=O double bond has a very different vibrational frequency (and thus, a different absorption band in the IR spectrum) than a C-O single bond or an O-H bond. These differences provide clear, diagnostic markers for each tautomer.[11]

  • Key Differentiators:

    • Carbonyl Stretch (C=O): The 2,3-dihydro (lactam) form will exhibit a strong, sharp absorption band characteristic of a carbonyl group, typically in the range of 1650-1750 cm⁻¹.

    • Hydroxyl Stretch (O-H): The 1,2-dihydro (lactim) form will show a broad absorption band for the O-H group, usually in the region of 3200-3600 cm⁻¹.

    • C=C and C=N Stretches: The 1,2-dihydro tautomer will also display C=C and/or C=N stretching vibrations, typically in the 1500-1650 cm⁻¹ region. The absence of a strong carbonyl peak is often the most conclusive evidence for the lactim form.[1][12]

Table 3: Diagnostic IR Absorption Bands

Vibrational Mode2,3-Dihydro Tautomer (cm⁻¹)1,2-Dihydro Tautomer (cm⁻¹)
C=O Stretch Strong, sharp band (1650-1750)Absent
O-H Stretch AbsentBroad band (3200-3600)
N-H Stretch Moderate band (3300-3500)Absent
C=C / C=N Stretch May be presentPresent (1500-1650)
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Analysis

ATR-FTIR is a convenient technique for solid or liquid samples with minimal preparation.

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric H₂O and CO₂ signals.

  • Data Acquisition: Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum.

  • Analysis: Identify the key functional group frequencies as outlined in Table 3 to determine the predominant tautomeric form in the solid state or neat liquid.

Integrated Workflow and Data Visualization

Tautomer_Analysis_Workflow cluster_0 Initial Screening cluster_1 Definitive Structural Elucidation Sample Sample IR_Spectroscopy IR Spectroscopy (Solid State/Neat) Sample->IR_Spectroscopy NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C in Solution) IR_Spectroscopy->NMR_Spectroscopy informs solvent choice & functional groups UV_Vis_Spectroscopy UV-Vis Spectroscopy (Solution) Final_Structure Unambiguous Tautomer Assignment NMR_Spectroscopy->Final_Structure provides definitive structure & ratio UV_Vis_Spectroscopy->Final_Structure confirms conjugated system

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Reactant of Route 1
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